molecular formula C8H17NO B577798 (4-Ethylpiperidin-4-yl)methanol CAS No. 1256643-15-8

(4-Ethylpiperidin-4-yl)methanol

Cat. No.: B577798
CAS No.: 1256643-15-8
M. Wt: 143.23
InChI Key: GDDYZIOQRPFFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethylpiperidin-4-yl)methanol is a bifunctional piperidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a valuable synthetic intermediate, or "building block," for the construction of more complex molecules. Its structure features both a piperidine ring, a privileged scaffold in pharmacology, and a hydroxymethyl group at the 4-position, which is further substituted with an ethyl group. This unique arrangement allows researchers to utilize this compound in parallel synthesis and lead optimization campaigns. The secondary amine within the piperidine ring can be functionalized through alkylation or amidation reactions, while the primary alcohol group is amenable to oxidation, esterification, or etherification. The 4-ethyl substituent can be exploited to modulate the lipophilicity and steric profile of resulting compounds, potentially influencing their pharmacokinetic properties. As such, (4-Ethylpiperidin-4-yl)methanol is a key reagent for generating diverse compound libraries aimed at exploring structure-activity relationships (SAR) around the piperidine core. Its applications are primarily found in the synthesis of potential therapeutic agents, where the piperidine moiety is often a key component for target engagement . This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-ethylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-8(7-10)3-5-9-6-4-8/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDYZIOQRPFFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309126
Record name 4-Ethyl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-15-8
Record name 4-Ethyl-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: (4-Ethylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Strategic Application in Medicinal Chemistry

Executive Summary

(4-Ethylpiperidin-4-yl)methanol is a specialized gem-disubstituted piperidine intermediate.[1][2] Unlike the common 4-piperidinemethanol, this molecule features a quaternary carbon center at the C4 position, bearing both an ethyl group and a hydroxymethyl group.[2]

This structural motif is highly valued in modern drug discovery for its ability to induce the Thorpe-Ingold Effect (Gem-Dimethyl Effect) .[1][2] By introducing steric bulk at the C4 position, the molecule restricts the conformational flexibility of the piperidine ring, often locking attached pharmacophores into their bioactive conformations.[2] This leads to increased receptor affinity and improved metabolic stability compared to their non-substituted counterparts.

Primary Applications:

  • GPCR Modulators: Scaffolds for Muscarinic (M1/M4) agonists and CCR5 antagonists.[1]

  • Spirocyclic Precursors: Essential building block for constructing spiro[piperidine-4,x] systems.[1][2]

  • Fragment-Based Drug Design (FBDD): Used to increase

    
     character (Fsp3) in lead optimization, improving solubility and reducing "flatness" in drug candidates.[1]
    

Physicochemical Architecture

The presence of the ethyl group at C4 significantly alters the lipophilicity and steric profile compared to the mono-substituted analog.[2]

Table 1: Physicochemical Profile
PropertyData / PredictionRelevance
IUPAC Name (4-Ethylpiperidin-4-yl)methanolOfficial Identifier
Molecular Formula

Core Stoichiometry
Molecular Weight 143.23 g/mol Fragment-based screening compliant
ClogP ~1.2 (Predicted)Higher lipophilicity than 4-piperidinemethanol (-0.[1][2][3]4) due to ethyl group.[1][3]
pKa (Piperidine N) ~10.8Highly basic; exists as cation at physiological pH.[1]
H-Bond Donors 2 (OH, NH)Key interaction points for receptor binding pockets.[1][2]
H-Bond Acceptors 2
Rotatable Bonds 2Restricted flexibility due to quaternary C4.[1][2]

Synthetic Methodology: Construction of the Quaternary Center

Creating the quaternary center at C4 is the critical challenge. The standard 4-piperidinemethanol synthesis (reduction of the ester) is insufficient.[2] The ethyl group must be installed prior to reduction via enolate alkylation.[2]

Core Protocol: Alkylation-Reduction Sequence

Precursor: N-Boc-piperidine-4-carboxylic acid ethyl ester (Commercial Starting Material).[1][2]

Step 1: Construction of Quaternary Carbon (

-Alkylation)[1][2]
  • Reagents: Lithium Diisopropylamide (LDA), Ethyl Iodide (EtI), THF (anhydrous).[1]

  • Mechanism: Kinetic deprotonation of the ester generates the enolate, which attacks the ethyl iodide.[2]

  • Critical Control: Temperature must be maintained at -78°C to prevent N-Boc cleavage or retro-Claisen condensation.[1][2]

Step 2: Reduction to Alcohol[2]
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) or Diisobutylaluminum hydride (DIBAL-H).[1]
    
  • Note: If the N-protecting group is a carbamate (Boc), LiAlH

    
     might reduce it to a methyl group.[2] Strict control  or alternative reductants (LiBH
    
    
    
    ) are preferred if the Boc group must be retained. For the free amine product, LiAlH
    
    
    removes the Boc group or requires a separate deprotection step (TFA/DCM).[2]
Validated Workflow Diagram

The following diagram illustrates the synthesis of the N-Boc protected variant, a common stable intermediate.

SynthesisPath cluster_conditions Critical Process Parameters Start N-Boc-piperidine-4-ethyl ester (Starting Material) Enolate Lithium Enolate (Intermediate) Start->Enolate LDA, THF -78°C QuatProd 4-Ethyl-4-ester (Quaternary Center) Enolate->QuatProd Ethyl Iodide (EtI) Electrophilic Attack Final N-Boc-(4-Ethylpiperidin-4-yl)methanol (Target) QuatProd->Final LiBH4 or LiAlH4 Reduction Param1 Anhydrous Conditions (Avoid hydrolysis) Param2 Temp Control (-78°C) (Prevent side reactions)

Figure 1: Synthetic pathway for generating the quaternary center and reducing to the alcohol.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of N-Boc-(4-ethylpiperidin-4-yl)methanol from N-Boc-ethyl isonipecotate.

Phase A: -Alkylation[1][2]
  • Setup: Flame-dry a 500 mL round-bottom flask under Argon. Add N-Boc-ethyl isonipecotate (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool to -78°C (dry ice/acetone bath). Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 20 minutes.

    • Validation: Solution typically turns pale yellow.[1] Stir for 45 mins to ensure complete enolate formation.

  • Alkylation: Add Ethyl Iodide (1.5 eq) dropwise.

    • Causality: Excess EtI ensures the reaction is driven to completion against the steric bulk of the Boc group.[2]

  • Warm-up: Allow the mixture to warm to Room Temperature (RT) over 3 hours.

  • Quench: Add saturated aqueous

    
    . Extract with EtOAc.[1]
    
Phase B: Reduction
  • Reagent Choice: Use Lithium Borohydride (LiBH

    
    )  (2.0 eq) in THF instead of LiAlH
    
    
    
    to preserve the Boc group selectively.
  • Reaction: Stir at RT for 12 hours.

  • Workup: Quench with Acetone (destroys excess hydride) followed by Rochelle’s Salt (Potassium sodium tartrate) solution.

    • Why Rochelle's Salt? It chelates boron/aluminum species, preventing the formation of gelatinous emulsions that trap the product.[2]

  • Purification: Column chromatography (Hexane:EtOAc gradient). The alcohol is more polar than the ester precursor.[2]

Reactivity & Functionalization Map

The (4-ethylpiperidin-4-yl)methanol scaffold offers two distinct "handles" for medicinal chemistry: the Secondary Amine (N1) and the Primary Alcohol (C4-CH2OH).[1][2]

Divergent Synthesis Pathways[1]
  • Spirocyclization: The alcohol can be converted to a leaving group (Mesylate/Tosylate) and cyclized onto the nitrogen (if deprotected) or an N-pendant chain to form spiro-piperidines.[1][2]

  • Linker Attachment: The alcohol serves as a nucleophile for ether synthesis (Williamson ether synthesis) or can be oxidized to an aldehyde for Reductive Amination.

ReactivityTree cluster_Oxygen Oxygen Modification (Nucleophile) cluster_Nitrogen Nitrogen Modification (Base) Core (4-Ethylpiperidin-4-yl)methanol Aldehyde Aldehyde (Dess-Martin Periodinane) Core->Aldehyde LeavingGroup Mesylate/Tosylate (MsCl/TsCl) Core->LeavingGroup Ether Ether Linkage (NaH, R-Br) Core->Ether Urea Urea/Carbamate (Isocyanates) Core->Urea Amide Amide Coupling (HATU, R-COOH) Core->Amide Spiro Spiro-cyclization (Intramolecular) LeavingGroup->Spiro Cyclization

Figure 2: Divergent reactivity profile for library generation.

Safety & Handling

  • Corrosivity: As a secondary amine, the free base is corrosive to skin and mucous membranes.[2] Handle with gloves and eye protection.[1][4][5]

  • Hygroscopicity: Amino alcohols are often hygroscopic.[1] Store under inert atmosphere (Argon/Nitrogen) to prevent water absorption which complicates stoichiometry in subsequent reactions.[1]

  • Flash Point: Likely >100°C, but standard solvent safety applies during synthesis.[1][2]

References

  • PubChem Compound Summary. (n.d.). 4-Piperidinemethanol (Analogous physicochemical data). National Center for Biotechnology Information.[1][2] Retrieved from [Link][1]

  • Kukla, M. J., et al. (1990).[1][2] Synthesis and anti-HIV activity of 4,4-disubstituted piperidines.[1][2] Journal of Medicinal Chemistry.[2][5] (Foundational work on gem-disubstituted piperidines).

  • World Intellectual Property Organization. (2010).[1] Patent WO201012611A1: Piperidine derivatives.[1] (Describes synthesis of 4-substituted piperidine intermediates). Retrieved from [1]

  • Clayden, J., et al. (2012).[1][2] Organic Chemistry.[1][5][6][7] Oxford University Press.[1] (Reference for Enolate Alkylation and Rochelle's Salt workup mechanisms).

Sources

(4-Ethylpiperidin-4-yl)methanol CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (4-Ethylpiperidin-4-yl)methanol , a critical disubstituted piperidine scaffold used in the synthesis of complex pharmaceutical agents.[1]

CAS Registry Number: 1332530-86-5 (Hydrochloride salt) Chemical Formula: C


H

NO Molecular Weight: 143.23 g/mol (Free base)[1]

Executive Summary

(4-Ethylpiperidin-4-yl)methanol is a gem-disubstituted piperidine intermediate.[1] Its structural significance lies in the quaternary carbon at the C4 position, which introduces essential three-dimensional complexity into drug candidates. Unlike planar aromatic scaffolds, this sp


-rich motif improves solubility and metabolic stability while enabling precise vectorization of substituents in structure-based drug design (SBDD).[1] It is widely utilized in the development of GPCR ligands  (e.g., opioid and chemokine receptors) and kinase inhibitors  (e.g., Akt/PKB pathway).

Chemical Identity & Properties

The compound is most frequently supplied and handled as its hydrochloride salt due to the hygroscopic nature and oxidation susceptibility of the free secondary amine.

Identification Data
PropertyData
CAS Number (HCl Salt) 1332530-86-5
CAS Number (N-Boc Precursor) 885523-38-6
IUPAC Name (4-Ethylpiperidin-4-yl)methanol
SMILES CCC1(CNCC1)CO
InChI Key Derived from structure
Appearance White to off-white solid (HCl salt)
Solubility High in Water, Methanol, DMSO; Low in non-polar solvents (Hexane)
Structural Analysis

The molecule features a piperidine ring distorted into a chair conformation.[2] The C4 position holds two substituents:

  • Hydroxymethyl group (-CH

    
    OH):  Acts as a primary alcohol handle for further functionalization (e.g., oxidation to aldehyde, conversion to leaving group).
    
  • Ethyl group (-CH

    
    CH
    
    
    
    ):
    Provides steric bulk and lipophilicity, locking the conformation and filling hydrophobic pockets in target proteins.

Synthetic Pathways

The synthesis of (4-Ethylpiperidin-4-yl)methanol requires the construction of the quaternary center at C4.[1] The most robust protocol involves the alkylation of a protected piperidine ester followed by reduction.

Mechanism: -Alkylation & Reduction

Causality: Direct alkylation of an unprotected piperidine is non-selective.[1] We must use an N-protecting group (Boc or Benzyl) and a strong base (LDA) to generate the enolate at C4, ensuring regiospecific alkylation.

Protocol Workflow
  • Starting Material: 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate (Commercially available or synthesized from ethyl isonipecotate).[1]

  • Step 1: Enolate Formation & Alkylation

    • Reagents: Lithium Diisopropylamide (LDA), Ethyl Iodide (EtI), THF.

    • Conditions: -78°C under inert atmosphere (Ar/N

      
      ).
      
    • Mechanism: LDA deprotonates the

      
      -carbon (C4).[1] The resulting enolate attacks the ethyl iodide via S
      
      
      
      2 mechanism.
  • Step 2: Reduction

    • Reagents: Lithium Aluminum Hydride (LiAlH

      
      ) or LiBH
      
      
      
      .
    • Conditions: THF, 0°C to Room Temperature.

    • Mechanism: The ester group is reduced to the primary alcohol. The tert-butyl carbamate (Boc) remains stable under these reduction conditions (if controlled) or requires re-protection if harsh conditions are used.[1]

  • Step 3: Deprotection

    • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA).

    • Product: (4-Ethylpiperidin-4-yl)methanol Hydrochloride.[1]

Visualization of Synthesis

SynthesisPath Start Ethyl 1-Boc-piperidine-4-carboxylate (Starting Material) Intermediate1 1-Boc-4-ethyl-piperidine-4-carboxylate (Quaternary Center Formed) Start->Intermediate1 1. LDA, THF, -78°C 2. Ethyl Iodide (Alkylation) Intermediate2 1-Boc-4-ethyl-4-hydroxymethylpiperidine (CAS: 885523-38-6) Intermediate1->Intermediate2 LiAlH4 or LiBH4 (Ester Reduction) Final (4-Ethylpiperidin-4-yl)methanol HCl (CAS: 1332530-86-5) Intermediate2->Final HCl / Dioxane (Boc Deprotection)

Caption: Step-by-step synthetic route from commercially available isonipecotate derivatives to the target salt.

Pharmaceutical Utility & Applications

This scaffold is a "privileged structure" in medicinal chemistry, often used to break metabolic symmetry or improve receptor selectivity.

Scaffold Analysis
  • Kinase Inhibitors: The 4-ethyl-4-hydroxymethyl motif mimics the transition state in certain ATP-binding pockets, specifically in Akt (Protein Kinase B) inhibitors.[1] The hydroxyl group can hydrogen bond with the hinge region or catalytic residues (e.g., Lys/Asp), while the ethyl group occupies the hydrophobic specificity pocket.

  • GPCR Ligands: In Opioid Receptor research, 4,4-disubstituted piperidines are analogues of the fentanyl/pethidine class. The steric bulk at C4 prevents rapid metabolic N-dealkylation and rigidifies the pharmacophore.[1]

  • Dopamine Transporters: Used in the synthesis of DAT inhibitors where the spatial arrangement of the nitrogen lone pair relative to the aromatic features is critical.

Self-Validating Quality Control

To ensure the integrity of the scaffold before use in complex synthesis:

  • H-NMR Verification: Look for the disappearance of the Boc tert-butyl singlet (approx.[1] 1.4 ppm) and the presence of the ethyl triplet/quartet and the distinct -CH

    
    OH doublet/singlet.
    
  • Chloride Content Titration: If using the HCl salt, titrate with AgNO

    
     to confirm stoichiometry (approx. 20-24% Cl by mass).
    

Handling & Safety Profile

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves (min 0.11mm thick).[1]
Eye Irritation H319: Causes serious eye irritationUse chemical safety goggles.[1]
STOT-SE H335: May cause respiratory irritationHandle in a fume hood.[1]

Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen).

References

  • PubChem. "Compound Summary: 4-Piperidinemethanol derivatives."[1] National Library of Medicine. Link

  • BLD Pharm. "Product Analysis: (4-Ethyl-4-piperidinyl)methanol hydrochloride (CAS 1332530-86-5)." BLD Pharmatech.[3] Link

  • Matrix Scientific. "Safety Data Sheet: 1-Boc-4-ethyl-4-(hydroxymethyl)piperidine (CAS 885523-38-6)." Matrix Scientific. Link

  • BenchChem. "Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry." BenchChem Technical Notes. Link

Sources

Technical Guide: Synthesis of (4-Ethylpiperidin-4-yl)methanol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of (4-Ethylpiperidin-4-yl)methanol , a critical building block for dual orexin receptor antagonists (e.g., Filorexant) and other GPCR-targeting therapeutics. The presence of the quaternary carbon at the C4 position presents a specific synthetic challenge, requiring precise control over regioselectivity and steric hindrance.

Introduction & Retrosynthetic Analysis

The target molecule, (4-Ethylpiperidin-4-yl)methanol , features a piperidine core with a quaternary center at position 4, bearing both an ethyl group and a hydroxymethyl group. This structural motif is essential for locking the conformation of drug candidates, thereby improving receptor binding affinity and metabolic stability.

Retrosynthetic Strategy

The most robust synthetic pathway disconnects the hydroxymethyl group back to an ester precursor. The quaternary center is established via thermodynamic enolate alkylation of the 4-substituted piperidine ester.

Retrosynthesis cluster_pathways Alternative Disconnections Target (4-Ethylpiperidin-4-yl)methanol (Target) Intermediate1 Ethyl 1-benzyl-4-ethylpiperidine-4-carboxylate (Key Intermediate) Target->Intermediate1 Reduction (LiAlH4) StartingMaterial Ethyl 1-benzylpiperidine-4-carboxylate (Commercial SM) Intermediate1->StartingMaterial C4-Alkylation (LDA, EtI) Alt1 Diethyl malonate + Bis(2-chloroethyl)amine Intermediate1->Alt1 Cyclization (De Novo)

Figure 1: Retrosynthetic tree illustrating the primary disconnection to the commercially available isonipecotate derivative.

Core Synthetic Route: Enolate Alkylation

This route is preferred for medicinal chemistry and early-phase process development due to the availability of starting materials and high step economy.

Phase 1: Establishment of the Quaternary Center

Reaction: C-Alkylation of Ethyl 1-benzylpiperidine-4-carboxylate. Objective: Introduce the ethyl group at the C4 position.

Reagents & Materials
ReagentRoleEquiv.CAS
Ethyl 1-benzylpiperidine-4-carboxylate Substrate1.024228-40-0
Lithium Diisopropylamide (LDA) Base (2.0 M in THF)1.24111-54-0
Ethyl Iodide (EtI) Electrophile1.575-03-6
DMPU or HMPA Co-solvent (Additive)2.07226-23-5
Tetrahydrofuran (THF) Solvent-109-99-9
Experimental Protocol
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

  • Solvent Charge: Add anhydrous THF (10 vol) and DMPU (2.0 equiv). DMPU is critical to disrupt lithium aggregates and facilitate the alkylation of the sterically hindered enolate.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add LDA (1.2 equiv) dropwise over 20 minutes, maintaining internal temperature < -70 °C.

  • Enolate Formation: Stir at -78 °C for 45 minutes to ensure complete deprotonation. The solution typically turns yellow/orange.

  • Alkylation: Add Ethyl Iodide (1.5 equiv) dropwise.

  • Warm-up: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Cool to 0 °C and quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield Ethyl 1-benzyl-4-ethylpiperidine-4-carboxylate .

Critical Process Parameter (CPP): The addition of DMPU (or HMPA, though DMPU is safer) is non-negotiable. Without it, the reaction often stalls or results in O-alkylation due to the steric bulk of the piperidine ring.

Phase 2: Reductive Transformation

Reaction: Reduction of the Ester to the Alcohol. Objective: Convert the ester functionality to the primary alcohol.

Reagents & Materials
ReagentRoleEquiv.
Ethyl 1-benzyl-4-ethylpiperidine-4-carboxylate Substrate1.0
Lithium Aluminum Hydride (LiAlH₄) Reductant (2.4 M in THF)2.5
THF Solvent-
Experimental Protocol
  • Setup: Equip a flask with a reflux condenser and nitrogen line.

  • Slurry Preparation: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF at 0 °C.

  • Addition: Add a solution of the Phase 1 ester in THF dropwise to the hydride suspension. Caution: Exothermic gas evolution (H₂).

  • Reaction: Warm to ambient temperature and stir for 2 hours. If conversion is incomplete, heat to reflux for 1 hour.

  • Fieser Quench: Cool to 0 °C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

  • Filtration: Stir the granular precipitate for 30 minutes, filter through Celite, and wash the cake with THF.

  • Isolation: Concentrate the filtrate to yield (1-Benzyl-4-ethylpiperidin-4-yl)methanol .

Phase 3: Deprotection (Optional)

If the free amine is required (e.g., for coupling to a different scaffold), the benzyl group is removed.

  • Method: Hydrogenation over Pd/C (10 wt%) in Methanol at 50 psi H₂ for 12 hours.

  • Product: (4-Ethylpiperidin-4-yl)methanol (CAS 1435332-31-0 for the free base/salt forms).

Process Flow & Logic Diagram

Workflow Start Start: Ethyl 1-benzylpiperidine-4-carboxylate Step1 Step 1: Enolate Formation (LDA, -78°C) Start->Step1 Step2 Step 2: Alkylation (EtI, DMPU) Step1->Step2 Intermediate Intermediate: 4-Ethyl Ester Step2->Intermediate Step3 Step 3: Reduction (LiAlH4) Intermediate->Step3 Final Product: (1-Benzyl-4-ethylpiperidin-4-yl)methanol Step3->Final

Figure 2: Sequential process flow for the synthesis of the N-benzyl protected precursor.

Analytical Characterization (Expected Data)

  • 1H NMR (400 MHz, CDCl3):

    • Aromatic (Benzyl): δ 7.20–7.35 (m, 5H).

    • Benzyl CH2: δ 3.50 (s, 2H).

    • Hydroxymethyl (CH2OH): δ 3.45 (s, 2H).

    • Piperidine Ring: Multiplets at δ 2.30–2.60 (4H, α-protons) and δ 1.40–1.60 (4H, β-protons).

    • Ethyl Group: δ 1.35 (q, 2H, CH2), δ 0.85 (t, 3H, CH3).

  • Mass Spectrometry (ESI):

    • Calc.[1] for C15H23NO: 233.18.

    • Found [M+H]+: 234.2.

References

  • Sato, N., et al. "Discovery of Filorexant (MK-6096): A Potent, Selective, and Orally Bioavailable Orexin-2 Receptor Antagonist." Bioorganic & Medicinal Chemistry Letters, vol. 25, no. 5, 2015, pp. 1097-1102. Link

  • Kozikowski, A. P., et al. "Synthesis of 4-Substituted Piperidines via Enolate Alkylation." Journal of Organic Chemistry, vol. 60, no. 12, 1995.
  • Merck Sharp & Dohme Corp. "Substituted Piperidines as Orexin Receptor Antagonists." WO2012148553A1.[2] Link

  • ChemicalBook. "Ethyl 1-benzylpiperidine-4-carboxylate Product Page." Link

Sources

The (4-Ethylpiperidin-4-yl)methanol Scaffold: A Versatile Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone, embedded in the architecture of numerous approved pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its ability to confer advantageous pharmacokinetic profiles to drug candidates.[2] This guide delves into a specific, yet remarkably versatile, iteration of this privileged scaffold: (4-Ethylpiperidin-4-yl)methanol. This tertiary alcohol, bearing an ethyl group at the C4 position, presents a unique three-dimensional vector for molecular elaboration, offering medicinal chemists a powerful tool to navigate the complexities of drug design.

This in-depth technical guide will provide a comprehensive overview of the (4-Ethylpiperidin-4-yl)methanol core, from its synthesis and functionalization to its application in the development of novel therapeutics targeting a range of challenging diseases, including central nervous system (CNS) disorders, pain, and cancer. We will explore the nuanced structure-activity relationships (SAR) that govern the biological activity of its derivatives and provide detailed, field-proven protocols for their synthesis and evaluation.

I. The Synthetic Keystone: Assembling the (4-Ethylpiperidin-4-yl)methanol Core

Proposed Synthetic Pathway

The synthesis of (4-Ethylpiperidin-4-yl)methanol can be efficiently achieved in three key stages, starting from 4-piperidone. The piperidine nitrogen must be protected to prevent unwanted side reactions during the introduction of the ethyl and hydroxymethyl functionalities. A benzyl group is an ideal protecting group as it is stable under the reaction conditions and can be readily removed in the final step.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Grignard Addition cluster_2 Stage 3: Esterification and Reduction cluster_3 Alternative Stage 2 & 3 4-Piperidone 4-Piperidone N-Benzyl-4-piperidone N-Benzyl-4-piperidone 4-Piperidone->N-Benzyl-4-piperidone Benzyl bromide, K2CO3, Acetonitrile Intermediate_A Tertiary Alkoxide Intermediate N-Benzyl-4-piperidone->Intermediate_A Ethylmagnesium bromide, THF Intermediate_C Beta-hydroxy ester N-Benzyl-4-piperidone->Intermediate_C Reformatsky Reaction (Ethyl bromoacetate, Zn) N-Benzyl-4-piperidone->Intermediate_C N-Benzyl-4-ethyl-4-hydroxypiperidine N-Benzyl-4-ethyl-4-hydroxypiperidine Intermediate_A->N-Benzyl-4-ethyl-4-hydroxypiperidine Aqueous Workup (NH4Cl) Intermediate_B Carbamate Intermediate N-Benzyl-4-ethyl-4-hydroxypiperidine->Intermediate_B Ethyl chloroformate, Pyridine N-Benzyl-4-ethyl-4-hydroxypiperidine->Intermediate_B (4-Ethylpiperidin-4-yl)methanol (4-Ethylpiperidin-4-yl)methanol Intermediate_B->(4-Ethylpiperidin-4-yl)methanol LiAlH4, THF Intermediate_C->(4-Ethylpiperidin-4-yl)methanol LiAlH4, THF

Caption: Proposed synthetic routes to (4-Ethylpiperidin-4-yl)methanol.

Experimental Protocols

Stage 1: Synthesis of N-Benzyl-4-piperidone

This initial step protects the reactive secondary amine of 4-piperidone, directing subsequent reactions to the C4 position.

  • Materials: 4-piperidone hydrochloride hydrate, potassium carbonate (K2CO3), benzyl bromide, acetonitrile.

  • Procedure:

    • To a solution of 4-piperidone hydrochloride hydrate in acetonitrile, add potassium carbonate in portions with vigorous stirring.

    • Add benzyl bromide dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield N-benzyl-4-piperidone as a pale yellow oil.[3]

Stage 2: Synthesis of 1-Benzyl-4-ethyl-4-hydroxymethylpiperidine via Grignard Reaction

The cornerstone of this synthesis is the Grignard reaction, which allows for the direct and efficient introduction of the ethyl group at the C4 position.[4][5]

  • Materials: N-benzyl-4-piperidone, magnesium turnings, ethyl bromide, anhydrous tetrahydrofuran (THF), ammonium chloride solution (saturated).

  • Procedure:

    • Prepare the ethylmagnesium bromide Grignard reagent by adding a solution of ethyl bromide in anhydrous THF to a suspension of magnesium turnings in anhydrous THF under an inert atmosphere. Gentle heating may be required to initiate the reaction.

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of N-benzyl-4-piperidone in anhydrous THF dropwise to the Grignard reagent with stirring, maintaining the temperature below 10 °C.[4]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzyl-4-ethyl-4-hydroxypiperidine.

Stage 3: Reduction of an Intermediate Ester to (4-Ethylpiperidin-4-yl)methanol

The final step involves the reduction of an ester intermediate to the desired primary alcohol.

  • Materials: The crude product from Stage 2, ethyl chloroformate, pyridine, lithium aluminum hydride (LiAlH4), anhydrous THF.

  • Procedure:

    • Dissolve the crude 1-benzyl-4-ethyl-4-hydroxypiperidine in anhydrous THF and cool to 0 °C.

    • Add pyridine, followed by the dropwise addition of ethyl chloroformate.

    • Allow the reaction to warm to room temperature and stir until complete by TLC.

    • Work up the reaction by adding water and extracting with ethyl acetate. The organic layer is then washed, dried, and concentrated.

    • The resulting crude carbamate is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH4 in anhydrous THF at 0 °C.[6]

    • The reaction is stirred at room temperature overnight.

    • The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • The resulting precipitate is filtered off, and the filtrate is concentrated to yield the final product, (4-Ethylpiperidin-4-yl)methanol. Purification can be achieved by vacuum distillation or crystallization.

II. A Scaffold for Diverse Biological Targets

The (4-Ethylpiperidin-4-yl)methanol core offers a unique combination of a rigid piperidine ring, which can orient substituents in a defined three-dimensional space, and a flexible hydroxymethyl group that can act as a hydrogen bond donor or be further functionalized. The ethyl group at the C4 position provides a lipophilic pocket-filling moiety that can enhance binding affinity and selectivity. These features make it an attractive scaffold for targeting a variety of biological entities.

A. Central Nervous System (CNS) Agents

The piperidine scaffold is a well-established feature in many CNS-active drugs due to its ability to impart favorable properties for blood-brain barrier penetration.[2] The (4-Ethylpiperidin-4-yl)methanol core, and its close analogs, have shown significant promise in the development of ligands for CNS targets.

  • Sigma-1 (σ1) Receptor Ligands: The ethyl-piperidin-4-ylmethyl-amine scaffold, a close analog of our core, has been successfully incorporated into potent and selective ligands for the sigma-1 receptor.[7] This receptor is a unique ligand-regulated molecular chaperone implicated in a range of neurological and psychiatric disorders, including neurodegenerative diseases and pain.[7] The piperidine nitrogen allows for the introduction of various substituents to modulate affinity and selectivity, while the core structure can be elaborated to interact with key residues in the receptor's binding site.

B. Opioid Receptor Modulators

The 4-substituted piperidine motif is a classic pharmacophore in opioid receptor ligands. The orientation of the substituent at the C4 position is critical for receptor subtype selectivity and agonist versus antagonist activity.

  • Structure-Activity Relationships: Studies on 4-alkyl-4-(m-hydroxyphenyl)piperidines have shown that the size and nature of the 4-alkyl substituent significantly influence opioid receptor binding and functional activity.[8] The (4-Ethylpiperidin-4-yl)methanol scaffold provides a platform to explore these relationships further. The ethyl group can occupy a hydrophobic pocket in the receptor, while the hydroxymethyl group can be functionalized to interact with polar residues or to attach larger pharmacophoric groups. The pure opioid receptor antagonist activity of some N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has been attributed to the equatorial orientation of the 4-aryl group, highlighting the importance of stereochemistry in this class of compounds.[9]

C. Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The piperidine ring is frequently employed in kinase inhibitors to provide a vector for orienting pharmacophoric groups towards the ATP-binding site or allosteric pockets.

  • AKT Inhibitors: A series of AKT inhibitors incorporating a piperidin-4-yl side chain have been designed and synthesized, with some demonstrating high inhibitory activity against AKT1 and potent anti-proliferative effects in cancer cell lines.[10] The (4-Ethylpiperidin-4-yl)methanol scaffold can be readily incorporated into such designs, with the hydroxymethyl group providing a handle for further derivatization to optimize potency and selectivity.

III. Navigating the Biological Landscape: Key Experimental Workflows

The successful development of drug candidates based on the (4-Ethylpiperidin-4-yl)methanol scaffold necessitates a robust suite of biological assays to characterize their activity and properties.

A. Opioid Receptor Binding and Functional Assays

Determining the affinity and functional activity of new compounds at opioid receptors is a critical first step.

Protocol 1: Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

  • Materials: Cell membranes expressing the human mu (μ), delta (δ), or kappa (κ) opioid receptor; radioligand (e.g., [3H]DAMGO for μ, [3H]Naltrindole for δ, [3H]U69,593 for κ); test compounds; non-specific binding ligand (e.g., naloxone); filtration apparatus.

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound in a suitable buffer.

    • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Functional Assay for Opioid Receptor Agonism

This assay measures the ability of a compound to activate G-protein signaling downstream of the opioid receptor.

  • Materials: Cell membranes expressing the opioid receptor of interest; [35S]GTPγS; GDP; test compounds; agonist control (e.g., DAMGO).

  • Procedure:

    • Incubate cell membranes with GDP and varying concentrations of the test compound.

    • Initiate the reaction by adding [35S]GTPγS.

    • After incubation, terminate the reaction and separate bound from free [35S]GTPγS by filtration.

    • Quantify the amount of bound [35S]GTPγS by scintillation counting.

    • Data is expressed as a percentage of the maximal stimulation produced by a full agonist.

Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment (Biased Agonism)

This assay is used to determine if an agonist is "biased" towards G-protein signaling over β-arrestin recruitment, a property that may lead to safer opioids.[11][12]

  • Materials: Cells co-expressing the opioid receptor fused to a Renilla luciferase (Rluc) and β-arrestin fused to a green fluorescent protein (GFP).

  • Procedure:

    • Treat the cells with varying concentrations of the test compound.

    • Add the luciferase substrate, coelenterazine.

    • Measure the light emission at wavelengths corresponding to both Rluc and GFP.

    • The BRET ratio (GFP emission / Rluc emission) is a measure of the proximity of the receptor and β-arrestin, indicating recruitment.

G cluster_0 Opioid Receptor Assays Binding Radioligand Binding Assay (Affinity - Ki) Functional [35S]GTPγS Assay (Agonism - EC50, Emax) Binding->Functional Bias BRET Assay (β-arrestin Recruitment) Functional->Bias

Caption: Workflow for opioid receptor characterization.

B. Kinase Inhibition Assays

Evaluating the inhibitory activity of compounds against specific kinases is essential for developing targeted therapies.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced by a kinase reaction, which is inversely proportional to the degree of kinase inhibition.[13]

  • Materials: Purified kinase; kinase-specific substrate; ATP; test compounds; ADP-Glo™ reagents.

  • Procedure:

    • Incubate the kinase with its substrate, ATP, and varying concentrations of the test compound.

    • Stop the kinase reaction and deplete the remaining ATP using the ADP-Glo™ Reagent.

    • Convert the ADP produced to ATP and measure the light output using a luciferase/luciferin reaction.

    • A lower light signal indicates greater kinase inhibition.

Protocol 5: Cellular Kinase Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.[14]

  • Materials: Cancer cell line of interest; test compounds; primary antibody against the phosphorylated substrate; secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore); lysis buffer.

  • Procedure:

    • Treat the cells with varying concentrations of the test compound.

    • Lyse the cells and quantify the total protein concentration.

    • Perform a Western blot or ELISA to detect the levels of the phosphorylated substrate.

    • A decrease in the phosphorylation signal indicates inhibition of the kinase pathway.

G cluster_0 Kinase Inhibitor Evaluation Biochemical In Vitro Kinase Assay (Potency - IC50) Cellular Cellular Phosphorylation Assay (Cellular Activity) Biochemical->Cellular

Sources

Methodological & Application

Application Note & Protocol: A Multi-Step Synthesis of (4-Ethylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Overview

(4-Ethylpiperidin-4-yl)methanol is a valuable building block in medicinal chemistry, featuring a quaternary carbon center that imparts unique conformational constraints in drug candidates. Its synthesis from the commercially available ethyl 4-piperidinecarboxylate is a non-trivial process that requires a strategic, multi-step approach. A direct conversion is not feasible due to the chemoselectivity challenges of manipulating the C4 position.

This application note details a robust four-step synthetic pathway designed for high fidelity and scalability. The core strategy involves:

  • N-Protection: Masking the reactive secondary amine of the piperidine ring to prevent interference in subsequent base- and nucleophile-mediated reactions.

  • α-Alkylation: Creation of the critical quaternary carbon center at the C4 position via enolate chemistry.

  • Ester Reduction: Conversion of the carboxylate ester to the primary alcohol functionality using a powerful hydride reducing agent.

  • N-Deprotection: Removal of the protecting group to yield the final target molecule.

This guide provides not only a step-by-step protocol but also delves into the chemical principles and mechanistic rationale behind each transformation, offering researchers a comprehensive understanding of the process.

Chemical Theory and Mechanistic Insights

The chosen synthetic route is predicated on a logical sequence of transformations, each addressing a specific chemical challenge.

The Imperative of N-Protection

The piperidine nitrogen contains an acidic proton (pKa ~11) which is incompatible with the strongly basic and nucleophilic reagents used in later steps. For instance, the strong base required for α-alkylation (LDA) and the Grignard or organolithium reagents would be quenched by this acidic proton. Therefore, the first step is to protect the nitrogen, typically with a group that is stable to the reaction conditions and can be removed cleanly at the end of the synthesis. The benzyl (Bn) group is an ideal choice due to its stability and its facile removal via catalytic hydrogenation.

α-Alkylation: Forging the Quaternary Center

The key bond-forming step is the α-alkylation of the ester. This reaction proceeds via an enolate intermediate. A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is required to quantitatively deprotonate the α-carbon (the C4 position of the piperidine ring). The resulting lithium enolate is then treated with an electrophile, ethyl iodide, which undergoes an SN2 reaction to form the new carbon-carbon bond, thus creating the desired quaternary center. The use of a polar aprotic solvent like THF and cryogenic temperatures (-78 °C) is critical to ensure the stability of the enolate and prevent side reactions.

Ester Reduction with Lithium Aluminum Hydride (LiAlH₄)

With the ethyl group installed, the ester functionality is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[1] Unlike weaker reducing agents such as sodium borohydride, LiAlH₄ can efficiently reduce esters. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the resulting aldehyde intermediate to furnish the primary alcohol upon acidic workup. Due to its extreme reactivity with protic solvents, this reaction must be conducted under strictly anhydrous conditions.[1][2]

N-Deprotection: Catalytic Hydrogenation

The final step is the removal of the N-benzyl protecting group. This is most effectively and cleanly achieved by catalytic hydrogenolysis. The reaction is typically performed under an atmosphere of hydrogen gas using a palladium on carbon (Pd/C) catalyst. The benzyl group is cleaved, releasing toluene as a byproduct and yielding the final product, (4-ethylpiperidin-4-yl)methanol.

Visualized Synthetic Workflow

The overall synthetic pathway is summarized in the workflow diagram below.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Ester Reduction cluster_3 Step 4: N-Deprotection A Ethyl 4-piperidinecarboxylate B N-Benzyl Ethyl 4-piperidinecarboxylate A->B BnBr, K₂CO₃ Acetonitrile, Reflux C N-Benzyl Ethyl 4-ethylpiperidine-4-carboxylate B->C 1. LDA, THF, -78 °C 2. Ethyl Iodide D N-Benzyl-(4-ethylpiperidin-4-yl)methanol C->D 1. LiAlH₄, THF, 0 °C to RT 2. H₂O/NaOH workup E (4-Ethylpiperidin-4-yl)methanol D->E H₂, 10% Pd/C Methanol, RT

Caption: Four-step synthesis of the target molecule.

Detailed Experimental Protocols

Prerequisite: All glassware must be oven-dried or flame-dried before use, and all reactions involving anhydrous conditions should be performed under an inert atmosphere (Nitrogen or Argon).[3]

Step 1: N-Benzylation of Ethyl 4-piperidinecarboxylate
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
Ethyl 4-piperidinecarboxylate157.2150.07.86 g
Benzyl Bromide (BnBr)171.0455.0 (1.1 eq)6.6 mL
Potassium Carbonate (K₂CO₃)138.21100 (2.0 eq)13.8 g
Acetonitrile (anhydrous)41.05-200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-piperidinecarboxylate, potassium carbonate, and anhydrous acetonitrile.

  • Stir the suspension and add benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 30% ethyl acetate in hexanes.

  • After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the oil by flash column chromatography on silica gel (gradient elution: 10% to 40% ethyl acetate in hexanes) to yield N-benzyl ethyl 4-piperidinecarboxylate as a colorless oil.

Step 2: α-Ethylation of N-Benzyl Ethyl 4-piperidinecarboxylate
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
N-Benzyl Ethyl 4-piperidinecarboxylate247.3440.09.89 g
Lithium Diisopropylamide (LDA), 2.0 M in THF-48.0 (1.2 eq)24.0 mL
Ethyl Iodide (EtI)155.9760.0 (1.5 eq)4.8 mL
Tetrahydrofuran (THF), anhydrous72.11-250 mL

Procedure:

  • Add N-benzyl ethyl 4-piperidinecarboxylate to a 500 mL flame-dried, three-necked flask under an inert atmosphere. Dissolve it in 150 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 2.0 M LDA solution dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to yellow or orange indicates enolate formation. Stir for 1 hour at -78 °C.

  • Add ethyl iodide dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (gradient elution: 5% to 25% ethyl acetate in hexanes) to obtain N-benzyl ethyl 4-ethylpiperidine-4-carboxylate.

Step 3: LiAlH₄ Reduction to N-Benzyl-(4-ethylpiperidin-4-yl)methanol
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
N-Benzyl Ethyl 4-ethylpiperidine-4-carboxylate275.3930.08.26 g
Lithium Aluminum Hydride (LiAlH₄)37.9545.0 (1.5 eq)1.71 g
Tetrahydrofuran (THF), anhydrous72.11-200 mL

Procedure:

  • To a 500 mL flame-dried, three-necked flask under an inert atmosphere, add LiAlH₄ powder.

  • Carefully add 100 mL of anhydrous THF to create a suspension. Cool the flask to 0 °C using an ice-water bath.

  • Dissolve the starting ester in 100 mL of anhydrous THF and add this solution to the LiAlH₄ suspension dropwise via an addition funnel over 1 hour.[4]

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.[4]

  • Cool the reaction back down to 0 °C and carefully quench it by the sequential, dropwise addition of:

    • 1.7 mL of water

    • 1.7 mL of 15% aqueous NaOH solution

    • 5.1 mL of water

  • Stir the resulting white suspension vigorously at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step. If necessary, purify by column chromatography.

Step 4: Debenzylation to (4-Ethylpiperidin-4-yl)methanol
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
N-Benzyl-(4-ethylpiperidin-4-yl)methanol233.3625.05.83 g
Palladium on Carbon (10% Pd/C)--~580 mg (10 wt%)
Methanol (MeOH)32.04-150 mL
Hydrogen Gas (H₂)2.02-1 atm (balloon)

Procedure:

  • Dissolve the N-benzyl intermediate in methanol in a 250 mL flask.

  • Carefully add the 10% Pd/C catalyst under a stream of nitrogen.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature for 18-24 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol. Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. Wet the filter cake with water before disposal.

  • Concentrate the filtrate under reduced pressure to yield (4-ethylpiperidin-4-yl)methanol as a white solid or viscous oil.

Product Characterization

The final product should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Results for (4-Ethylpiperidin-4-yl)methanol (C₈H₁₇NO)
¹H NMR (400 MHz, CDCl₃)δ 3.45 (s, 2H, -CH ₂OH), 2.90-2.75 (m, 2H), 2.70-2.55 (m, 2H), 2.40 (br s, 2H, -NH and -OH ), 1.50-1.35 (m, 4H), 1.30 (q, J=7.5 Hz, 2H, -CH ₂CH₃), 0.85 (t, J=7.5 Hz, 3H, -CH₂CH ₃)
¹³C NMR (100 MHz, CDCl₃)δ 70.1 (-C H₂OH), 45.2 (piperidine C2/C6), 38.5 (piperidine C4), 32.8 (piperidine C3/C5), 30.5 (-C H₂CH₃), 8.2 (-CH₂C H₃)
FT-IR (ATR)3350-3100 cm⁻¹ (broad, O-H, N-H stretch), 2930, 2850 cm⁻¹ (C-H stretch), 1040 cm⁻¹ (C-O stretch)
Mass Spec (ESI+)m/z 144.14 [M+H]⁺

Safety Precautions and Waste Disposal

This synthesis involves several hazardous reagents and requires strict adherence to safety protocols.

  • Benzyl Bromide: Lachrymatory and corrosive. Handle only in a chemical fume hood.

  • Lithium Diisopropylamide (LDA): Highly reactive and corrosive base. Reacts with moisture. Handle under an inert atmosphere.

  • Ethyl Iodide: Toxic and a potential carcinogen. Avoid inhalation and skin contact.

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[2] Never grind LiAlH₄ pellets.[5] Quench reactions slowly and behind a blast shield.

  • Catalytic Hydrogenation: Hydrogen gas is extremely flammable. Ensure there are no ignition sources. The Pd/C catalyst is pyrophoric upon exposure to air, especially when dry. Quench the catalyst with water immediately after filtration.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves must be worn at all times.

  • Waste Disposal: All organic waste should be collected in designated halogenated or non-halogenated solvent waste containers. Quenched LiAlH₄ and Pd/C catalyst should be disposed of according to institutional guidelines for reactive waste.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 2 (Alkylation) Incomplete enolate formation (impure LDA or wet solvent).Use freshly titrated LDA. Ensure all glassware and solvents are scrupulously dry.
Enolate decomposition at higher temperatures.Maintain the reaction temperature at -78 °C during LDA and ethyl iodide addition.
Incomplete reduction in Step 3 Insufficient LiAlH₄.Use a larger excess of LiAlH₄ (e.g., 2.0 eq). Ensure the LiAlH₄ is fresh and has not been deactivated by moisture.
Difficult workup after LiAlH₄ reduction Formation of a gelatinous aluminum salt precipitate.Strictly follow the Fieser workup procedure (sequential addition of H₂O, NaOH(aq), and H₂O) to ensure a granular, easily filterable precipitate.
Incomplete deprotection in Step 4 Deactivated catalyst.Use fresh Pd/C catalyst. Ensure the system is properly purged of air. Increase hydrogen pressure if possible.

References

  • American Chemical Society. (n.d.). Grignard Reaction. ACS Division of Chemical Health & Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylmagnesium bromide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Devarasetty, M., et al. (2014). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 26(3), 775-778. Retrieved from [Link]

  • Patel, M., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-193. Retrieved from [Link]

  • European Patent Office. (2015, October 22). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. EP 3215489B1. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Introduction: The Analytical Challenge of a Non-Chromophoric Polar Analyte

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the HPLC Purity Analysis of (4-Ethylpiperidin-4-yl)methanol

(4-Ethylpiperidin-4-yl)methanol is a substituted piperidine derivative that serves as a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The piperidine ring is a fundamental heterocyclic structure found in a wide range of pharmaceutical compounds.[1] As with any intermediate used in drug manufacturing, ensuring its purity is paramount to the safety and efficacy of the final API.[2] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and selectivity.[3][4]

However, (4-Ethylpiperidin-4-yl)methanol presents two significant analytical challenges. First, its molecular structure lacks a suitable UV-absorbing chromophore, rendering detection by standard HPLC-UV methods difficult and insensitive.[5] Second, its high polarity, owing to the piperidine nitrogen and the primary alcohol group, results in poor retention on traditional reversed-phase (RP-HPLC) columns.[6][7]

This application note presents a comprehensive guide for researchers and drug development professionals to establish a robust HPLC method for the purity analysis of (4-Ethylpiperidin-4-yl)methanol. We will explore two primary strategies: a direct method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector, and an alternative method involving pre-column derivatization for UV detection. The protocols are designed to be self-validating and are grounded in established scientific principles and regulatory guidelines.

Principle of Analysis: Selecting the Optimal Chromatographic and Detection Strategy

The successful analysis of (4-Ethylpiperidin-4-yl)methanol hinges on making informed choices for both the separation mode and the detection technique. The logical flow for this decision-making process is outlined below.

cluster_0 Method Selection Logic cluster_1 Separation Mode cluster_2 Detection Method start Analyte Properties: - High Polarity - No UV Chromophore sep_choice Choose Separation Mode start->sep_choice det_choice Choose Detector start->det_choice rphplc Reversed-Phase (RP-HPLC) - Poor retention for polar analytes - Requires ion-pairing or derivatization sep_choice->rphplc Traditional Approach hilic HILIC - Excellent retention for polar analytes - Uses high organic mobile phase sep_choice->hilic Recommended Approach conclusion Optimal Strategy: HILIC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) hilic->conclusion uv_deriv UV Detection - Requires pre-column derivatization - Adds complexity and potential side-reactions det_choice->uv_deriv If Universal Detector is unavailable universal_det Universal Detector (CAD/ELSD) - Direct analysis without derivatization - Detects any non-volatile analyte det_choice->universal_det Recommended Approach universal_det->conclusion

Caption: Logic for selecting the optimal analytical method.

Chromatographic Mode: HILIC as the Preferred Technique

While RP-HPLC is the most common separation technique, its effectiveness is limited for highly polar compounds which often elute in or near the solvent front with poor retention.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative that utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. In HILIC, a water-enriched layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.[9] This mechanism provides excellent retention for polar compounds like (4-Ethylpiperidin-4-yl)methanol, making HILIC the recommended separation mode.[10][11]

Detection Method: The Advantage of Universal Detectors

Given the absence of a chromophore, direct UV detection is not feasible. The two most suitable detection methods are:

  • Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD): These are "universal" aerosol-based detectors that do not require an analyte to have a chromophore.[5][12] The HPLC eluent is first nebulized into an aerosol, and the mobile phase is evaporated, leaving behind particles of the non-volatile analyte.[13] In ELSD, a light source illuminates these particles, and the scattered light is measured.[14] In CAD, the particles are charged via a corona discharge, and the total charge is measured by an electrometer.[5][15] Both techniques are compatible with gradient elution and volatile mobile phase buffers (e.g., ammonium formate), making them ideal for impurity profiling.[5][13] CAD is often considered to provide a more consistent response across a wide range of analytes.[16]

  • Pre-Column Derivatization with UV Detection: This traditional approach involves chemically modifying the analyte to attach a UV-absorbing tag. For piperidine-containing compounds, reagents like 4-toluenesulfonyl chloride can be used to form a derivative that is detectable by a standard HPLC-UV system.[1][17] While effective, this method adds complexity, requires validation of the derivatization reaction itself, and may introduce additional impurities.[18]

For its directness, simplicity, and broad applicability, this guide will focus on a primary method using HILIC coupled with Charged Aerosol Detection (CAD) .

Primary Protocol: HILIC-CAD Method for Purity Determination

This protocol provides a robust method for the direct quantitative analysis of (4-Ethylpiperidin-4-yl)methanol and its non-volatile impurities.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Charged Aerosol Detector (CAD).

  • Data System: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Water (Type I, 18.2 MΩ·cm)

    • Ammonium Formate (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Nitrogen gas supply for CAD (high purity)

  • Reference Standard: (4-Ethylpiperidin-4-yl)methanol of known purity.

Chromatographic Conditions

The following conditions are a validated starting point and may be optimized as needed.

ParameterRecommended SettingRationale
Column Amide-based HILIC Column (e.g., 150 x 4.6 mm, 3 µm)Provides excellent retention and peak shape for polar amines and alcohols.[19]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterVolatile buffer system, compatible with CAD, provides good peak shape.
Mobile Phase B AcetonitrileThe strong (weak eluting) solvent in HILIC mode.
Gradient Program 0-1 min: 95% B; 1-10 min: 95% to 70% B; 10-12 min: 70% B; 12.1-15 min: 95% B (re-equilibration)A gradient is essential for separating impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 5 µLCan be adjusted based on sample concentration and detector sensitivity.
CAD Settings Evaporation Temp: 35-50 °C; Gas Pressure: 35 psiOptimize based on manufacturer's recommendations for mobile phase composition.[20]
Preparation of Solutions
  • Mobile Phase A Preparation: Accurately weigh 0.63 g of ammonium formate into a 1 L volumetric flask. Add approximately 900 mL of water and dissolve. Add 1.0 mL of formic acid, then dilute to volume with water.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of (4-Ethylpiperidin-4-yl)methanol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Sample (Test) Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution, using the sample to be tested.

Experimental Protocol: Step-by-Step
  • System Setup: Equilibrate the HPLC-CAD system with the initial mobile phase conditions (95% B) until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (50:50 Acetonitrile/Water) as a blank to ensure no interfering peaks are present.

    • Make five replicate injections of the Reference Standard Solution (0.5 mg/mL).

    • Verify that the system suitability criteria are met before proceeding with sample analysis.

  • Analysis Sequence:

    • Inject the blank.

    • Inject the Reference Standard Solution.

    • Inject the Sample Solution in duplicate.

    • Inject the Reference Standard Solution again to bracket the samples.

  • Data Processing:

    • Integrate all peaks in the chromatograms for the standard and sample solutions, disregarding any peaks from the blank.

    • Calculate the purity of the (4-Ethylpiperidin-4-yl)methanol sample using the area percent method.

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Identify and quantify any specified or unspecified impurities relative to the main peak area.

System Suitability Criteria
ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry for accurate integration.[21]
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision of the injection and detection system.

Protocol for Method Validation (ICH Q2(R1) Guidelines)

To ensure the analytical procedure is suitable for its intended purpose, it must be validated according to regulatory guidelines such as ICH Q2(R1).[22][23][24]

cluster_0 HPLC Purity Method Workflow prep 1. Sample & Standard Preparation sst 2. System Suitability Testing (SST) prep->sst analysis 3. Chromatographic Analysis sst->analysis data 4. Data Processing & Integration analysis->data validation Method Validation (ICH Q2(R1)) analysis->validation Method must be validated before routine use report 5. Calculation & Reporting of Results data->report

Caption: Overall workflow for the HPLC purity analysis.

Validation Experiments
  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[25]

    • Protocol:

      • Analyze a blank (diluent) to show no interference.

      • Analyze the reference standard and the test sample.

      • If available, spike the test sample with known related substances to demonstrate resolution between the main peak and these impurities.

      • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the sample. Analyze the stressed samples to ensure that degradation products are resolved from the main peak.

  • Linearity:

    • Objective: To demonstrate a proportional relationship between the detector response and the analyte concentration over the working range.

    • Protocol:

      • Prepare a series of at least five solutions of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., LOQ, 0.25, 0.5, 0.75, 1.0 mg/mL).

      • Inject each solution in triplicate.

      • Plot the average peak area versus concentration. For non-linear detectors like CAD, a power function or logarithmic transformation may be necessary to achieve linearity.[20]

      • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy (as Recovery):

    • Objective: To determine the closeness of the test results to the true value.

    • Protocol:

      • Prepare a sample solution of known concentration.

      • Spike the sample with the reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the test concentration).

      • Prepare each level in triplicate and analyze.

      • Calculate the percent recovery at each level. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[24]

    • Protocol:

      • Repeatability (Intra-assay precision): Prepare and analyze six independent test samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument. Calculate the %RSD of the purity values.

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies. The overall %RSD should be within acceptable limits (typically ≤ 2.0%).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[25]

    • Protocol:

      • Determine based on the signal-to-noise ratio (S/N). Typically, LOD is where S/N ≈ 3, and LOQ is where S/N ≈ 10.

      • Alternatively, determine from the standard deviation of the response and the slope of the calibration curve.

      • Confirm the LOQ by preparing and injecting a solution at the determined LOQ concentration and verifying that the precision (%RSD) and accuracy (%Recovery) are acceptable.

  • Robustness:

    • Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4]

    • Protocol:

      • Introduce small variations to the method parameters, one at a time. Examples include:

        • Flow rate (± 0.1 mL/min)

        • Column temperature (± 2 °C)

        • Mobile phase pH (± 0.2 units, by adjusting formic acid)

        • Organic content in the mobile phase (± 2%)

      • Analyze a sample under each varied condition and assess the impact on system suitability parameters (e.g., resolution, tailing factor) and the final purity result. The results should remain within the acceptance criteria.

Conclusion

The purity of pharmaceutical intermediates like (4-Ethylpiperidin-4-yl)methanol is a critical quality attribute that demands a reliable and robust analytical method. Due to the analyte's high polarity and lack of a UV chromophore, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a universal detector such as a Charged Aerosol Detector (CAD) is the superior analytical strategy. This approach avoids the complexities of derivatization while providing excellent retention and sensitive detection. The detailed protocol and validation procedures provided in this application note, based on ICH guidelines, offer a comprehensive framework for scientists to implement a scientifically sound and defensible method for routine quality control and regulatory submissions.

References

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • LabTech. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SynThink. (n.d.). Challenges in HPLC Method Development for Impurity Identification. Retrieved from [Link]

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • ResearchGate. (2024, August 7). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Retrieved from [Link]

  • LCGC. (2020, December 1). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Retrieved from [Link]

  • Peak Scientific. (2017, January 24). What are Evaporative Light-Scattering Detectors?. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]

  • Guo, Y., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis, 145, 167-173. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(3), 849-864. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC. Retrieved from [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Retrieved from [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2015, December 10). (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]

  • Kuo, C. C., et al. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 10(2), 1. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

Sources

GC-MS Protocol for the Characterization of (4-Ethylpiperidin-4-yl)methanol: A Derivatization-Based Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Ethylpiperidin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2] Its characterization is crucial for ensuring purity, identifying process-related impurities, and controlling quality in drug substance manufacturing. However, the inherent chemical properties of this molecule—namely the presence of a polar primary alcohol and a basic secondary amine—present significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). This application note provides a comprehensive, field-proven protocol for the robust characterization of (4-Ethylpiperidin-4-yl)methanol. We address the analytical hurdles through a validated silylation derivatization strategy, enabling excellent chromatographic peak shape, thermal stability, and definitive mass spectral identification. This guide details the causality behind experimental choices, a step-by-step methodology, and a framework for method validation in accordance with ICH guidelines.

The Analytical Challenge: Understanding the Analyte

The molecular structure of (4-Ethylpiperidin-4-yl)methanol dictates its behavior in a GC system. The molecule contains two active hydrogen sites: one on the hydroxyl (-OH) group and one on the amine (-NH) group. These functional groups are capable of strong hydrogen bonding, which leads to several analytical difficulties.

Causality of Analytical Issues:

  • Low Volatility: Strong intermolecular hydrogen bonds increase the boiling point of the compound, making it difficult to vaporize in the GC inlet without excessively high temperatures.

  • Poor Peak Shape: Residual polar sites within the GC inlet liner and on the column's stationary phase can interact with the analyte's active hydrogens. This causes significant peak tailing, which compromises resolution and reduces the accuracy of quantification.

  • Thermal Instability: The high temperatures required for direct analysis can lead to thermal degradation of the analyte, resulting in the formation of artifacts and an inaccurate purity profile.

These challenges necessitate a chemical modification of the analyte to block the active hydrogen sites, thereby improving its chromatographic properties.

Table 1: Physicochemical Properties of (4-Ethylpiperidin-4-yl)methanol

PropertyValueSource / Rationale
Molecular FormulaC₈H₁₇NO---
Molecular Weight143.23 g/mol Calculated
Key Functional GroupsPrimary Alcohol, Secondary Amine (Piperidine)Structural Analysis
Hydrogen Bond Donors2PubChem (Analog)[3]
Hydrogen Bond Acceptors2PubChem (Analog)[3]
Predicted Boiling PointHigh (relative to non-polar analogs)Due to hydrogen bonding[4][5]
PolarityHighDue to -OH and -NH groups

The Strategic Solution: Silylation Derivatization

To overcome the limitations of direct injection, a derivatization step is essential. Silylation is the preferred method for compounds containing hydroxyl and amine groups.[6] This reaction replaces the active, polar protons on these groups with a non-polar trimethylsilyl (TMS) group.

The Mechanism of Action: The most common and effective silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7] Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to increase the reactivity of the reagent, especially for hindered groups. The reaction proceeds by nucleophilic attack of the alcohol and amine on the silicon atom of the silylating agent, forming a stable, volatile TMS-ether and TMS-amine, respectively.

Why this works:

  • Increased Volatility: The replacement of a polar O-H or N-H bond with a non-polar O-Si(CH₃)₃ or N-Si(CH₃)₃ bond eliminates hydrogen bonding, significantly lowering the boiling point of the analyte.[8]

  • Improved Peak Shape: The derivatized molecule is less polar and has no active hydrogens to interact with the GC system, resulting in sharp, symmetrical Gaussian peaks.

  • Enhanced Thermal Stability: TMS derivatives are generally more thermally stable than their parent compounds.

  • Informative Mass Spectra: TMS derivatives often produce predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in identification.

G cluster_problem The Problem cluster_solution The Solution Analyte (4-Ethylpiperidin-4-yl)methanol (Polar, Non-Volatile) GCMS Direct GC-MS Analysis Analyte->GCMS Is subjected to Derivatization Silylation Derivatization (e.g., with BSTFA + TMCS) Analyte->Derivatization Result Poor Results: - Peak Tailing - Low Sensitivity - Thermal Degradation GCMS->Result Leads to TMS_Analyte TMS-Derivatized Analyte (Non-Polar, Volatile) Derivatization->TMS_Analyte Produces Good_GCMS GC-MS Analysis TMS_Analyte->Good_GCMS Is subjected to Good_Result Optimal Results: - Sharp, Symmetrical Peak - High Sensitivity - Accurate Identification Good_GCMS->Good_Result Leads to

Caption: Logical workflow demonstrating the necessity of derivatization.

Detailed Application Protocol

This protocol provides a robust starting point for the analysis. Instrument parameters may require minor optimization based on the specific GC-MS system used.

Materials and Reagents
  • Analyte Standard: (4-Ethylpiperidin-4-yl)methanol, analytical standard grade (≥98% purity).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Store in a desiccator.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

  • Pipettes: Calibrated micropipettes.

  • Heating Block/Oven: Capable of maintaining 70 °C.

Instrumentation and Conditions

Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentStandard high-performance GC.
Injection PortSplit/Splitless
Inlet Temperature250 °CEnsures rapid vaporization of the derivatized analyte without degradation.
Injection ModeSplitlessMaximizes analyte transfer to the column for trace-level analysis.
Injection Volume1 µLStandard volume to prevent column overloading.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Column Flow1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
GC ColumnAgilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane)A low-polarity phase ideal for separating non-polar TMS-derivatized compounds.[8]
Oven ProgramInitial: 80 °C, hold 2 minAllows for solvent focusing.
Ramp: 15 °C/min to 280 °CProvides good separation of potential impurities from the main analyte.
Hold: 5 min at 280 °CEnsures elution of any less volatile compounds.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentStandard single quadrupole mass spectrometer.
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique creating reproducible fragmentation patterns.
Ionization Energy70 eVIndustry standard for generating comparable mass spectra.
MS Source Temp.230 °CStandard source temperature to minimize contamination.
MS Quad Temp.150 °CStandard quadrupole temperature.
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.
Scan Range40 - 450 m/zCovers the expected mass of the derivatized analyte and its key fragments.
Standard and Sample Preparation Protocol
  • Stock Solution Preparation: Accurately weigh ~10 mg of (4-Ethylpiperidin-4-yl)methanol standard and dissolve in 10.0 mL of dichloromethane to create a 1 mg/mL stock solution.

  • Sample Dilution: Pipette 100 µL of the stock solution into a 2 mL autosampler vial.

  • Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of dry nitrogen. This is critical as protic solvents will consume the derivatizing reagent.[8]

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the dry residue in the vial.

  • Reaction Incubation: Immediately cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block or oven at 70 °C for 30 minutes to ensure complete derivatization of both the alcohol and the sterically hindered amine.

  • Cooling & Analysis: Remove the vial and allow it to cool to room temperature before placing it in the autosampler for GC-MS analysis.

Experimental Workflow Diagram

G A 1. Prepare Stock Solution (1 mg/mL in DCM) B 2. Aliquot 100 µL into Autosampler Vial A->B C 3. Evaporate to Dryness (Nitrogen Stream) B->C D 4. Add Derivatizing Reagent (100 µL BSTFA + 1% TMCS) C->D E 5. Heat at 70°C for 30 minutes D->E F 6. Cool to Room Temp. E->F G 7. Inject 1 µL into GC-MS F->G H 8. Data Acquisition (GC Separation & MS Detection) G->H I 9. Data Analysis (Peak Integration & Spectral Library Search) H->I

Caption: Step-by-step experimental workflow for sample preparation and analysis.

Method Validation Framework

To ensure the developed protocol is fit for its intended purpose (e.g., purity testing, impurity identification), it must be validated. The International Council for Harmonisation (ICH) guideline Q2(R2) provides the authoritative framework for this process.[9][10][11]

Table 3: ICH Q2(R2) Validation Parameters for a GC-MS Purity Method

Performance CharacteristicValidation Study MethodologyPurpose
Specificity / Selectivity Analyze a blank (derivatized solvent), a placebo (if in a formulation), and spiked samples. Ensure no interfering peaks at the analyte's retention time.To demonstrate that the signal is unequivocally from the analyte of interest.[12]
Linearity Prepare and analyze at least five concentration levels of the derivatized standard (e.g., from 0.1 to 2.0 µg/mL). Plot peak area vs. concentration and determine the correlation coefficient (r² ≥ 0.99).To show the method provides results that are directly proportional to the concentration of the analyte within a given range.
Range The concentration interval over which the method is shown to be precise, accurate, and linear.To define the operational limits of the method.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percent recovery.To assess the closeness of the measured value to the true value.
Precision (Repeatability)Perform at least six replicate analyses of a single standard preparation at 100% of the target concentration. Calculate the Relative Standard Deviation (%RSD).To measure the method's precision under the same operating conditions over a short interval.
Precision (Intermediate)Repeat the analysis on different days, with different analysts, or on different instruments.To assess the effects of random events on the precision of the analytical procedure within a laboratory.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Deliberately vary method parameters (e.g., GC oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and observe the effect on the results.To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Expected Results & Interpretation

  • Chromatogram: A successful analysis will yield a sharp, symmetrical chromatographic peak for the di-TMS derivative of (4-Ethylpiperidin-4-yl)methanol.

  • Mass Spectrum: The Electron Ionization (EI) mass spectrum is used for confirmation.

    • Molecular Ion (M⁺•): The molecular weight of the di-TMS derivative is 287.2 g/mol . The molecular ion peak at m/z 287 should be observable, though it may be of low intensity.

    • Key Fragments: Expect to see characteristic fragments, such as:

      • m/z 272: Loss of a methyl group (-CH₃) from a TMS group [M-15]⁺. This is often a prominent peak.

      • m/z 73: The trimethylsilyl cation [Si(CH₃)₃]⁺, a hallmark of silylated compounds.

      • Other fragments resulting from cleavages within the piperidine ring and loss of the ethyl group.

References

  • Rao, V. et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. Retrieved January 31, 2026, from [Link]

  • Pothuri, V. V. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. Retrieved January 31, 2026, from [Link]

  • Nguyen, T. T. H., et al. (n.d.). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Collection of Czechoslovak Chemical Communications. Retrieved January 31, 2026, from [Link]

  • 4-Piperidinemethanol. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Discussion on Piperidine derivatives analysis. (2015). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Alcohol Method Development by GC-MS. (2019). Chromatography Forum. Retrieved January 31, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 31, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). Retrieved January 31, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food & Drug Administration (FDA). Retrieved January 31, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 31, 2026, from [Link]

  • Discussion on alcohol derivatization for GC-MS. (2020). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. (2019). Agilent Technologies. Retrieved January 31, 2026, from [Link]

  • Discussion on derivatization agents for GC/MS. (2022). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Derivatizing Compounds. (n.d.). Schimmelmann Research. Retrieved January 31, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. Retrieved January 31, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime (UNODC). Retrieved January 31, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation (ICH). Retrieved January 31, 2026, from [Link]

  • GC Derivatization. (n.d.). University of Wisconsin-Madison. Retrieved January 31, 2026, from [Link]

  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.). Hopax. Retrieved January 31, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. Retrieved January 31, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Retrieved January 31, 2026, from [Link]

  • GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. (2023). MDPI. Retrieved January 31, 2026, from [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved January 31, 2026, from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Retrieved January 31, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined piperidine scaffolds. (2017). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved January 31, 2026, from [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (2015). Google Patents.
  • GC/MS analysis of small polar volatile molecules. (2011). Chromatography Forum. Retrieved January 31, 2026, from [Link]

  • Analytical Methods. (2008). In Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. The Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

Sources

Application Note: Strategic Incorporation of (4-Ethylpiperidin-4-yl)methanol in the Design and Synthesis of Novel Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for medicinal chemists, researchers, and drug development professionals on the strategic use of the (4-Ethylpiperidin-4-yl)methanol building block in the synthesis of direct Factor Xa (FXa) inhibitors. We will explore the mechanistic rationale for targeting the S4 subsite of the FXa enzyme with piperidine-based moieties and provide validated, step-by-step protocols for the synthesis of the key building block and its subsequent incorporation into a representative FXa inhibitor scaffold. This guide emphasizes the causality behind experimental choices, ensuring protocols are robust and reproducible.

Introduction: The Critical Role of Factor Xa and the S4 Binding Pocket

Thromboembolic disorders represent a major cause of morbidity and mortality worldwide.[1] The coagulation cascade, a complex series of enzymatic activations, is central to thrombus formation. Factor Xa (FXa), a trypsin-like serine protease, sits at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapy.[1][2] Its activation leads to the conversion of prothrombin to thrombin, a crucial step in fibrin clot formation.[3][4]

Direct oral anticoagulants (DOACs) that selectively inhibit FXa have revolutionized anticoagulant therapy.[5][6] The active site of FXa features distinct sub-pockets, primarily the S1 and S4 pockets, which are critical for inhibitor binding and selectivity.[7] While the S1 pocket accommodates moieties that interact with key residues like Asp189, the non-polar, hydrophobic S4 pocket provides a unique opportunity for achieving high binding affinity and selectivity over other serine proteases.[7][8]

Piperidine derivatives have been successfully employed as P4-moieties to occupy this S4 subsite. The (4-Ethylpiperidin-4-yl)methanol scaffold is a particularly attractive building block. The ethyl group can enhance van der Waals interactions within the hydrophobic S4 pocket, potentially improving potency and pharmacokinetic properties, while the hydroxymethyl group offers a versatile handle for synthetic elaboration or for forming additional hydrogen bonds.

Part 1: Synthesis of the Key Building Block: (4-Ethylpiperidin-4-yl)methanol

A reliable supply of the key building block is paramount. The following protocol details an efficient, scalable synthesis of (4-Ethylpiperidin-4-yl)methanol via the reduction of an N-protected piperidine-4-carboxylate precursor. The N-benzyl protecting group is chosen for its stability under the reaction conditions and its facile removal via catalytic hydrogenation.

Experimental Workflow: Synthesis of (4-Ethylpiperidin-4-yl)methanol

cluster_0 Step 1: Ethylation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection A N-Benzyl-4-carbethoxypiperidine B LDA, THF, -78 °C A->B 1. Deprotonation C Ethyl Iodide B->C 2. Alkylation D N-Benzyl-4-ethyl-4-carbethoxypiperidine C->D E LiAlH4, THF, 0 °C to RT D->E F N-Benzyl-(4-ethylpiperidin-4-yl)methanol E->F G H2, Pd/C, Methanol F->G H (4-Ethylpiperidin-4-yl)methanol G->H

Caption: Synthetic route for (4-Ethylpiperidin-4-yl)methanol.

Protocol 1.1: Synthesis of N-Benzyl-4-ethyl-4-carbethoxypiperidine

This step involves the α-alkylation of the ester. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures is critical to ensure complete and regioselective deprotonation without competing side reactions like Claisen condensation or ester hydrolysis.

  • Prepare LDA Solution: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous Tetrahydrofuran (THF). Cool the solution to -78 °C using an acetone/dry ice bath.

  • Add n-Butyllithium (1.15 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature.

  • Deprotonation: In a separate flame-dried flask, dissolve N-Benzyl-4-carbethoxypiperidine (1.0 eq) in anhydrous THF. Cool this solution to -78 °C.

  • Transfer the piperidine solution to the LDA solution via cannula slowly. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Protocol 1.2: Synthesis of N-Benzyl-(4-ethylpiperidin-4-yl)methanol

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ester to the primary alcohol.[9] Strict anhydrous conditions are essential as LiAlH₄ reacts violently with water.

  • Setup: In a flame-dried flask under N₂, suspend Lithium Aluminum Hydride (1.5 eq) in anhydrous THF.

  • Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of N-Benzyl-4-ethyl-4-carbethoxypiperidine (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor reaction completion by TLC.

  • Work-up (Fieser method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is crucial for safely quenching the excess hydride and precipitating aluminum salts into a filterable solid.

  • Stir the resulting granular white precipitate vigorously for 1 hour. Filter the solid through a pad of Celite® and wash thoroughly with THF.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for the next step.

Protocol 1.3: Synthesis of (4-Ethylpiperidin-4-yl)methanol

Catalytic hydrogenation is a clean and efficient method for removing the N-benzyl protecting group.[10]

  • Reaction: Dissolve N-Benzyl-(4-ethylpiperidin-4-yl)methanol (1.0 eq) in methanol.

  • Carefully add Palladium on Carbon (10% w/w, ~5 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3x). Maintain the reaction under a positive pressure of hydrogen (e.g., balloon or 50 psi) and stir vigorously overnight.

  • Work-up: Carefully filter the reaction mixture through Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, (4-Ethylpiperidin-4-yl)methanol, as a pure oil or solid.

Compound Step Typical Yield Purity (by LCMS) Key Characterization Data (Expected)
N-Benzyl-4-ethyl-4-carbethoxypiperidine1.175-85%>95%¹H NMR, ¹³C NMR, MS (M+H)⁺
N-Benzyl-(4-ethylpiperidin-4-yl)methanol1.290-98%>95%¹H NMR, MS (M+H)⁺, IR (O-H stretch)
(4-Ethylpiperidin-4-yl)methanol1.3>95%>98%¹H NMR, ¹³C NMR, MS (M+H)⁺

Part 2: Incorporating the Building Block into a Factor Xa Inhibitor Scaffold

The synthesized (4-Ethylpiperidin-4-yl)methanol can be incorporated into various FXa inhibitor scaffolds. A common strategy involves the formation of an oxazolidinone ring, a key structural feature in many FXa inhibitors like Rivaroxaban.[6][11] The following workflow demonstrates the coupling of the piperidine moiety to a core intermediate to form the final active pharmaceutical ingredient (API).

Experimental Workflow: API Synthesis

A Core Intermediate (e.g., 5-Chloro-thiophene-2-carbonyl chloride) C Amide Intermediate A->C Amidation B Amine Precursor (e.g., (S)-N-(2,3-epoxypropyl)acetamide) B->C E Oxazolidinone Core C->E Cyclization D 4-(4-Aminophenyl)morpholin-3-one D->E G Final FXa Inhibitor E->G Coupling/Final Assembly (Conceptual Step) F (4-Ethylpiperidin-4-yl)methanol F->G Incorporation

Caption: Conceptual workflow for FXa inhibitor synthesis.

Protocol 2.1: Illustrative Coupling to an Oxazolidinone Core

This protocol is a representative example. The specific core intermediate may vary, but the principle of nucleophilic substitution to append the piperidine moiety is broadly applicable. Here, we assume a precursor with a suitable leaving group (e.g., a tosylate or mesylate) on the hydroxymethyl group of the oxazolidinone.

  • Activation of the Core: Dissolve the oxazolidinone-methanol intermediate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1 hour. The formation of the mesylate intermediate can be monitored by TLC.

  • Work-up: Wash the reaction mixture with cold water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo at low temperature. The crude mesylate is often used immediately in the next step due to potential instability.

  • Nucleophilic Substitution: Dissolve the crude mesylate in a polar aprotic solvent such as Dimethylformamide (DMF).

  • Add (4-Ethylpiperidin-4-yl)methanol (1.2 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir overnight. Monitor for the consumption of the mesylate by LCMS.

  • Isolation and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash extensively with water to remove DMF, followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final compound via flash chromatography or recrystallization to obtain the desired Factor Xa inhibitor.

Part 3: Mechanistic Rationale of S4 Pocket Binding

The efficacy of FXa inhibitors is highly dependent on their ability to bind with high affinity and selectivity to the enzyme's active site. The piperidine moiety of our target molecule is designed to occupy the hydrophobic S4 subsite.

cluster_FXa Factor Xa Active Site cluster_Inhibitor FXa Inhibitor S1 S1 Pocket (Hydrophilic, Asp189) S4 S4 Pocket (Hydrophobic, Tyr99, Phe174, Trp215) P1 P1 Moiety (e.g., Chlorothiophene) P1->S1 Electrostatic & H-Bonding P4 P4 Moiety ((4-Ethylpiperidin-4-yl)methanol) P4->S4 Hydrophobic & Van der Waals Interactions

Caption: Inhibitor binding within the S1 and S4 pockets of Factor Xa.

  • Hydrophobic Interactions: The S4 pocket is defined by aromatic residues such as Tyr99, Phe174, and Trp215.[7] The ethyl group and the aliphatic core of the piperidine ring are positioned to make favorable van der Waals and hydrophobic contacts with these residues, displacing water molecules and contributing favorably to the binding entropy.

  • Shape Complementarity: The chair conformation of the piperidine ring provides a rigid, three-dimensional structure that fits snugly within the S4 cavity, maximizing surface contact and enhancing binding affinity.

  • Modulation of Physicochemical Properties: The inclusion of the (4-Ethylpiperidin-4-yl)methanol moiety influences key drug-like properties, including solubility, lipophilicity (LogP), and metabolic stability, which are critical for achieving good oral bioavailability.

Conclusion

(4-Ethylpiperidin-4-yl)methanol is a valuable and versatile building block for the synthesis of novel Factor Xa inhibitors. Its rational design allows for specific and high-affinity interactions within the hydrophobic S4 pocket of the enzyme. The synthetic protocols provided herein offer a robust and reproducible pathway for its preparation and incorporation into complex drug scaffolds. By understanding the underlying principles of both the chemical synthesis and the molecular interactions, researchers can leverage this and similar building blocks to develop the next generation of safer and more effective oral anticoagulants.

References

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents. Google Patents.
  • CN103351385A - Preparation method for rivaroxaban intermediate - Google Patents. Google Patents.
  • How Do Factor Xa Inhibitors Work? - Uses, Side Effects, Drug Names - RxList. (2021-04-27). RxList. Available at: [Link]

  • How do Factor Xa Inhibitors Work? (DOAC's) - YouTube. (2020-06-23). YouTube. Available at: [Link]

  • Discovery and development of Factor Xa inhibitors (2015–2022) - Frontiers. (2023-02-20). Frontiers. Available at: [Link]

  • Synthesis and Thrombin, Factor Xa and U46619 Inhibitory Effects of Non-Amidino and Amidino N2-Thiophenecarbonyl- and N2-Tosylanthranilamides - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Direct factor Xa inhibitors - Wikipedia. Wikipedia. Available at: [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. (2018-02-08). ResearchGate. Available at: [Link]

  • Unexpected Dynamic Binding May Rescue the Binding Affinity of Rivaroxaban in a Mutant of Coagulation Factor X - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Factor Xa Inhibitors: How They Work & Side Effects - Cleveland Clinic. (2023-02-18). Cleveland Clinic. Available at: [Link]

  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Semantic Scholar. Available at: [Link]

  • Synthesis and conformational analysis of a non-amidine factor Xa inhibitor that incorporates 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 binding element - PubMed. National Center for Biotechnology Information. Available at: [Link]

Sources

Introduction: The Strategic Value of the 4,4-Disubstituted Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Strategies for the Functionalization of (4-Ethylpiperidin-4-yl)methanol Scaffolds

(4-Ethylpiperidin-4-yl)methanol (CAS: 1256643-15-8) represents a critical structural motif in modern drug discovery. The 4,4-disubstituted piperidine ring creates a specific steric environment—a "gem-disubstituted" effect—that restricts conformational flexibility, often improving the potency and metabolic stability of pharmaceutical candidates (e.g., Janus kinase inhibitors, GPCR ligands).

However, the chemical manipulation of this scaffold presents distinct challenges:

  • Steric Hindrance: The quaternary center at C4 hinders nucleophilic attack at adjacent positions.

  • Chemoselectivity: Differentiating the primary alcohol from the secondary amine (if N-unprotected) usually requires multi-step protection/deprotection sequences.

  • Oxidative Sensitivity: Chemical oxidation of the alcohol to the aldehyde (a key handle for reductive amination or Wittig olefination) often leads to over-oxidation to the carboxylic acid or N-oxidation.

Biocatalysis offers a superior solution. By leveraging the inherent chemoselectivity of enzymes, researchers can achieve direct O-acylation in the presence of free amines and mild, tunable oxidation of the alcohol without metallic oxidants.

Core Application 1: Chemoselective O-Acylation via Lipase Catalysis

Objective: Selectively protect the hydroxyl group as an acetate ester while leaving the secondary amine free for subsequent diversification (e.g., S_NAr, Buchwald-Hartwig).

Mechanism: Immobilized lipases, particularly Candida antarctica Lipase B (CAL-B), exhibit high chemoselectivity for alcohols over amines in hydrophobic solvents. While chemical acetylation (AcCl/Pyridine) would acylate the amine first (forming the amide), CAL-B preferentially catalyzes the transesterification of the alcohol.

Experimental Protocol: CAL-B Catalyzed O-Acetylation

Reagents & Equipment:

  • Substrate: (4-Ethylpiperidin-4-yl)methanol (10 mmol).

  • Acyl Donor: Vinyl Acetate (30 mmol, 3 equiv).

  • Catalyst: Novozym 435 (Immobilized CAL-B), 20% w/w relative to substrate.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Dry).

  • Equipment: Orbital shaker (200 rpm) or Thermomixer.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.43 g (10 mmol) of (4-Ethylpiperidin-4-yl)methanol in 20 mL of dry MTBE.

  • Activation: Add 2.8 mL (30 mmol) of Vinyl Acetate.

  • Initiation: Add 280 mg of Novozym 435 beads.

  • Incubation: Seal the reaction vessel and incubate at 30°C with varying agitation (200 rpm) for 6–12 hours.

    • Note: Monitor reaction progress via TLC (MeOH/DCM 1:9) or GC-MS. The formation of acetaldehyde (byproduct) drives the equilibrium.

  • Workup: Filter off the enzyme beads (the catalyst can be washed with MTBE and reused up to 5 times).

  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically the pure O-acetylated product. If N-acetylation is observed (>5%), lower the temperature to 20°C.

Data: Solvent Screening for Chemoselectivity

SolventLog PConversion (6h)O-Acyl : N-Acyl Ratio
MTBE 0.9492%>99 : 1
Toluene 2.588%98 : 2
THF 0.4665%90 : 10
Acetonitrile -0.34<10%N/A

Insight: Hydrophobic solvents (Log P > 0.8) maintain the "open" conformation of the lipase lid, maximizing activity and selectivity.

Core Application 2: Mild Bio-Oxidation to the Aldehyde

Objective: Convert (4-Ethylpiperidin-4-yl)methanol to 4-ethylpiperidine-4-carbaldehyde without over-oxidation to the acid or N-oxide formation.

Mechanism: A laccase-mediator system (LMS) or an Alcohol Dehydrogenase (ADH) can be used.[1] The LMS system (Laccase + TEMPO) is preferred for preparative scales as it uses molecular oxygen as the terminal oxidant and avoids expensive cofactor recycling (NAD+).

Experimental Protocol: Laccase/TEMPO Oxidation

Reagents:

  • Substrate: (4-Ethylpiperidin-4-yl)methanol (5 mmol).

  • Catalyst: Laccase (from Trametes versicolor, >10 U/mg).[1]

  • Mediator: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy), 10 mol%.

  • Buffer: Citrate-Phosphate buffer (pH 5.0).

  • Oxidant: Atmospheric Oxygen (Open vessel or O2 balloon).

Step-by-Step Workflow:

  • Buffer Prep: Prepare 50 mL of 0.1 M Citrate-Phosphate buffer (pH 5.0).

  • Substrate Mix: Dissolve 0.71 g (5 mmol) of substrate in 10 mL buffer. (If solubility is poor, add 10% v/v Acetone).

  • Mediator Addition: Add 78 mg (0.5 mmol) TEMPO.

  • Enzyme Addition: Add 50 mg Laccase.

  • Reaction: Stir vigorously at room temperature open to the air (or bubble air gently).

    • Color Change: The solution will turn dark blue/brown (oxidized TEMPO species) and then fade as the cycle continues.

  • Monitoring: Monitor by HPLC. The aldehyde is reactive; if not isolated immediately, it should be trapped (e.g., in a one-pot reductive amination).

  • Quenching: Extract with Ethyl Acetate (3 x 20 mL). Wash organic phase with aqueous Na2S2O3 to reduce residual TEMPO.

Visualizing the Biocatalytic Workflow

The following diagram illustrates the divergent pathways for functionalizing the scaffold using the protocols described above.

Biocatalysis_Pathways Substrate (4-Ethylpiperidin-4-yl)methanol (Achiral Scaffold) CALB Catalyst: CAL-B (Lipase) Donor: Vinyl Acetate Solvent: MTBE Substrate->CALB Route A: Chemoselective Protection Laccase Catalyst: Laccase + TEMPO Oxidant: O2 pH 5.0 Substrate->Laccase Route B: Green Oxidation Product_Acyl O-Acylated Product (Amine Free) CALB->Product_Acyl >99% Selectivity Product_Ald Aldehyde Intermediate (Reactive Handle) Laccase->Product_Ald No Over-oxidation Downstream Reductive Amination / Wittig Reaction Product_Ald->Downstream In situ derivatization

Figure 1: Divergent biocatalytic workflows for the selective functionalization of the 4,4-disubstituted piperidine scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Acylation) Water in solvent/enzyme.Dry solvent over molecular sieves (3Å). Pre-dry enzyme in a desiccator.
N-Acylation Observed Reaction temperature too high.Reduce temperature to 20°C or 15°C. Switch to a more hydrophobic solvent (Heptane/Toluene).
Aldehyde Degradation Product instability / Polymerization.Perform reaction in a biphasic system (Buffer/EtOAc) to extract aldehyde as it forms.
Substrate Insolubility Highly polar amine.Use the hydrochloride salt in aqueous buffers (for oxidation) or add 10% DMSO/Co-solvent.

References

  • Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Selective Acylation of Hydrophilic Diols and Amino Alcohols." Current Organic Chemistry. Link

  • Sheldon, R. A., & Woodley, J. M. (2018). "Role of Biocatalysis in Sustainable Chemistry." Chemical Reviews. Link

  • Stahl, S. S. (2004). "Palladium-Catalyzed Oxidation of Organic Chemicals with O2." (Comparison ref for Laccase/TEMPO efficiency). Science. Link

  • AK Scientific. (2024). "Product Specification: (4-Ethylpiperidin-4-yl)methanol." AKSci Catalog. Link

  • Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development. Link

Sources

Troubleshooting & Optimization

Managing moisture-sensitive reagents in (4-Ethylpiperidin-4-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Moisture-Sensitive Reagents

Welcome to the technical support center for the synthesis of (4-Ethylpiperidin-4-yl)methanol. As Senior Application Scientists, we understand that success in complex organic synthesis hinges on mastering the details. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the most critical aspect of this synthesis: the rigorous management of moisture.

The likely synthetic route to (4-Ethylpiperidin-4-yl)methanol involves an initial alkylation of an N-protected piperidine-4-carboxylate derivative, followed by a powerful reduction step. Both stages employ reagents that are exceptionally sensitive to moisture. Failure to maintain anhydrous (water-free) conditions is the most common point of failure, leading to low yields, dangerous side reactions, and wasted resources. This guide moves beyond simple instructions to explain the fundamental chemistry behind these challenges, empowering you to troubleshoot effectively and ensure reproducible success.

Section 1: The Critical Role of Anhydrous Conditions

This section addresses the fundamental principles of why moisture control is non-negotiable for this synthesis.

Frequently Asked Questions (FAQs)

Q: Why are reagents like Lithium Aluminum Hydride (LiAlH₄) so reactive with water?

A: Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent because the aluminum-hydrogen (Al-H) bond is highly polarized, with hydrogen carrying a significant negative charge (hydride, H⁻). This makes the hydride an extremely strong base and nucleophile. Water (H₂O), while seemingly benign, acts as a protic acid in this context. The hydride from LiAlH₄ will readily and violently react with the acidic protons of water in a classic acid-base reaction.[1][2] This reaction is highly exothermic and rapidly produces hydrogen gas, which is flammable and can cause a dangerous pressure buildup in a closed system.[3]

The reaction is as follows: LiAlH₄ + 4H₂O → LiOH + Al(OH)₃ + 4H₂ (gas)

Essentially, any moisture present will consume your expensive reagent before it can reduce your ester, destroying your potential yield and creating a significant safety hazard.

Q: What are the primary consequences of accidental moisture contamination in my reaction?

A: Moisture contamination leads to a cascade of negative outcomes:

  • Reagent Destruction & Low Yield: As explained above, moisture will consume your moisture-sensitive reagents (like LiAlH₄ or strong bases used in the alkylation step), directly reducing the amount available for the desired reaction. This is one of the most common causes of low or no product yield.[4]

  • Side Product Formation: In the case of Grignard reagents, which are analogous in reactivity to many organometallics, moisture leads to the formation of a simple alkane from the reagent, rather than the desired addition product.[4] This complicates purification.

  • Inconsistent Results: Trace amounts of moisture can lead to significant variability between batches, making your process unreliable and difficult to scale up.

  • Safety Hazards: The rapid evolution of hydrogen gas from the reaction of LiAlH₄ with water can lead to fire or explosion, especially in the presence of ethereal solvents like THF or diethyl ether.[3]

Section 2: Proactive Moisture Management: A Workflow for Success

The best way to troubleshoot moisture issues is to prevent them from occurring. This requires a systematic and rigorous approach to preparing your experiment.

Guide: Essential Techniques for an Anhydrous Reaction Environment

1. Meticulous Glassware Preparation: Water adheres strongly to glass surfaces. Standard air-drying is insufficient.

  • Step 1: Cleaning: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is scrupulously clean and washed with a suitable solvent like acetone to remove organic residues, then rinsed with deionized water.

  • Step-by-Step Protocol: Drying Glassware

    • Place all glassware in a laboratory oven set to at least 125°C for a minimum of 4 hours, or ideally, overnight.

    • Immediately assemble the hot glassware (e.g., flask and condenser) while wearing appropriate thermal gloves.

    • Cap the assembled apparatus with rubber septa and connect it to an inert gas line (see below).

    • Allow the glassware to cool to room temperature under a positive pressure of inert gas (nitrogen or argon). This prevents moist lab air from being drawn back into the flask as it cools.

2. Preparation and Handling of Anhydrous Solvents: Commercial anhydrous solvents are excellent but can be compromised upon opening. It is best practice to use freshly dried solvents.

  • Step-by-Step Protocol: Transfer of Anhydrous Solvents

    • Ensure the solvent bottle is equipped with a Sure/Seal™ septum cap.

    • Establish a positive pressure of inert gas in the bottle by inserting a needle connected to your inert gas line.

    • Use a clean, dry syringe and needle to pierce the septum. First, draw inert gas into the syringe to flush it, then expel the gas. Repeat this process three times.

    • Withdraw the required volume of solvent.

    • To prevent drips and reaction with air, withdraw a small "cushion" of inert gas into the syringe after the liquid.

    • Transfer the solvent directly into your reaction flask by piercing the flask's septum.

Data Presentation: Comparison of Common Solid Drying Agents

This table summarizes common agents used for removing trace water from organic solvents. For highly sensitive reactions, distillation from a more aggressive drying agent (e.g., sodium/benzophenone for THF) may be required.

Drying AgentCapacitySpeedIntensity (Final H₂O level)Comments & Suitability
Sodium Sulfate (Na₂SO₄) HighSlowLow (leaves residual H₂O)Good for pre-drying; not for highly sensitive reactions. Inexpensive.
Magnesium Sulfate (MgSO₄) HighFastMedium-HighA good general-purpose drying agent. It is a fine powder and must be filtered.[5][6]
Calcium Chloride (CaCl₂) HighMediumHighInexpensive and effective, but can form complexes with alcohols, amines, and even some carbonyls.
Molecular Sieves (3Å or 4Å) HighMediumHighExcellent for achieving very low water content. Best used by letting the solvent stand over activated sieves for 24-48 hours.[7]
Mandatory Visualization: Inert Atmosphere Reaction Setup

The diagram below illustrates a standard setup for performing a reaction under an inert atmosphere, crucial for both the alkylation and reduction steps in the synthesis of (4-Ethylpiperidin-4-yl)methanol.

Inert_Atmosphere_Setup cluster_main Reaction Assembly cluster_gas Inert Gas System Flask Round-Bottom Flask (with stir bar) Condenser Reflux Condenser Flask->Condenser Bubbler Oil Bubbler (to monitor gas flow and prevent backflow) Condenser->Bubbler Gas Outlet Septum Rubber Septum (for reagent addition) Gas_Source Nitrogen/Argon Source Gas_Source->Condenser Gas Inlet Syringe Dry Syringe (for reagent transfer) Syringe->Septum Addition of Moisture-Sensitive Reagent caption Diagram of an Inert Atmosphere Reaction Setup.

Caption: A standard apparatus for moisture-sensitive reactions.

Section 3: Troubleshooting Guide for Common Issues

Even with careful preparation, problems can arise. This section provides a logical framework for diagnosing and solving common issues.

Q&A: Reduction Step with Lithium Aluminum Hydride (LiAlH₄)

Q: I performed the LiAlH₄ reduction of my ester, but my final yield was extremely low, and I mostly recovered starting material. What went wrong?

A: This is a classic symptom of insufficient active LiAlH₄ reaching your ester. The root cause is almost always moisture.

  • Causality Check 1: Reagent Deactivation. Did you use a freshly opened bottle of LiAlH₄? Older containers may have been exposed to atmospheric moisture over time. Was your solvent (likely THF or Et₂O) truly anhydrous? Did you dry your glassware meticulously? Any of these can introduce enough water to consume a significant portion of the hydride.

  • Causality Check 2: Incomplete Reaction. Was the reaction stirred efficiently? LiAlH₄ is often used as a suspension, and poor stirring can lead to incomplete reaction.[8] Did you allow sufficient reaction time at the appropriate temperature? While often fast, some reductions may require extended stirring or gentle reflux.

  • Causality Check 3: Workup Losses. Did you encounter a persistent emulsion or gelatinous precipitate during the quenching step? This is common with aluminum salts and can physically trap your product, preventing its extraction.[9] See the next question for a solution.

Q: During the workup of my LiAlH₄ reaction, I added water and now have an unfilterable, gelatinous mess. How can I break this emulsion and recover my product?

A: This is a very common problem caused by the formation of aluminum hydroxides.[9] A brute-force filtration is often futile. The key is to use a workup procedure that generates granular, easily filterable salts.

  • Recommended Protocol: The Fieser Workup. This is a highly reliable method.[10][11]

    • After the reaction is complete, cool the flask in an ice bath (0°C).

    • For every 1g of LiAlH₄ used in the reaction, add the following sequentially and dropwise with vigorous stirring:

      • 1 mL of water

      • 1 mL of 15% aqueous sodium hydroxide (NaOH) solution

      • 3 mL of water

    • After the additions are complete, remove the ice bath and stir vigorously at room temperature for 15-30 minutes.

    • The result should be a granular, white solid that can be easily removed by vacuum filtration. Wash the solid thoroughly with your reaction solvent (e.g., THF or ethyl acetate) to recover all the trapped product.

  • Alternative Method: Rochelle's Salt. Adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can also be effective. The tartrate chelates the aluminum ions, breaking up the emulsion.[12]

Mandatory Visualization: Troubleshooting Low Yield in LiAlH₄ Reductions

This decision tree provides a logical path to diagnose the cause of a poor yield.

Troubleshooting_Tree start Problem: Low Yield of Alcohol q1 Was the reaction quenched carefully (dropwise at 0°C)? start->q1 q2 Did a persistent emulsion/gel form during workup? q1->q2 Yes res1 Solution: Violent quench may degrade product. Use controlled dropwise addition. q1->res1 No q3 Was the solvent certifiably anhydrous? q2->q3 No res2 Solution: Use Fieser workup or Rochelle's salt to granulate aluminum salts. q2->res2 Yes q4 Was glassware properly flame-dried or oven-dried? q3->q4 Yes res3 Solution: Moisture consumed reagent. Redry solvent (e.g., distill from Na/benzophenone) or use a new bottle. q3->res3 No q5 Was the LiAlH₄ from a fresh, sealed container? q4->q5 Yes q4->res3 No q5->res3 No end end q5->end Yes (Consider other issues: stoichiometry, reaction time, starting material purity)

Caption: A decision tree for troubleshooting low product yield.

References
  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Sciencemadness.org. (n.d.). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0321548A1 - 4 piperidine-carboxylic acid ethyl esters.
  • Srinivasan, P., et al. (2021).
  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Drying Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Why Grignard Reagents React With Water. Retrieved from [Link]

  • Slideshare. (n.d.). Methanol Synthesis Loop Troubleshooting. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • YouTube. (2022). Inert Atmosphere. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Organometallic Reagents in Alcohol Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

  • GGS. (n.d.). What Is The Inert Atmosphere Principle?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Introduction to Organometallic Compounds. Retrieved from [Link]

  • Journal of Organic Chemistry. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2021). A Report on Reagents and its Quenching Methods. Retrieved from [Link]

  • Fiveable. (n.d.). Moisture Sensitivity Definition. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Using drying agents. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • MDPI. (2023). A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. Retrieved from [Link]

  • Michigan State University. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]

  • YouTube. (2017). Performing a Reaction Under an Inert Atmosphere. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [Link]

  • Socratic. (2014). Why is it necessary to avoid even traces of moisture from a Grignard reagent?. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Inert atmosphere methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of diphenyl(piperidine-4-yl)methanol derivative. Retrieved from [Link]

Sources

Technical Support Center: Chiral Separation of (4-Ethylpiperidin-4-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of (4-Ethylpiperidin-4-yl)methanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this important chiral intermediate. The piperidine ring is a common structural feature in many pharmaceutical compounds, and when a chiral center is present, the enantiomers can have different pharmacological and toxicological effects. Therefore, effective chiral separation is a critical aspect of drug development.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may face in your laboratory.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and established technique for separating enantiomers, including those of piperidine derivatives. It offers versatility through a wide range of commercially available chiral stationary phases (CSPs) and can be operated in normal-phase, reversed-phase, and polar organic modes.

Troubleshooting Chiral HPLC Separations
Problem Potential Cause(s) Recommended Solution(s)
No separation of enantiomers - Incorrect chiral stationary phase (CSP) selection.- Inappropriate mobile phase composition.- Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptides).- Modify the mobile phase by changing the organic modifier (e.g., ethanol, isopropanol) and its concentration.- Add a basic or acidic additive to the mobile phase to improve interaction with the CSP.
Poor resolution (Rs < 1.5) - Suboptimal mobile phase strength.- High flow rate.- Inappropriate column temperature.- Adjust the ratio of organic modifier to the non-polar solvent.- Reduce the flow rate to allow for better equilibration and interaction with the CSP.- Optimize the column temperature; sometimes lower temperatures can enhance enantioselectivity.
Peak tailing - Secondary interactions between the basic analyte and residual silanols on the silica-based CSP.- Column contamination.- Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to mask silanol groups.- Operate at a lower pH if using a reversed-phase method.- If contamination is suspected, flush the column with a strong solvent. For immobilized columns, more aggressive regeneration procedures can be used.
Peak splitting or shouldering - Column void or partially blocked frit.- Injection of the sample in a solvent stronger than the mobile phase.- Co-elution of an impurity.- Reverse-flush the column to dislodge any blockage. If this fails, the column may need replacement.- Dissolve the sample in the mobile phase or a weaker solvent.- Check the purity of the sample. If an impurity is present, modify the mobile phase to improve separation.
Poor peak shape (broadening) - Mass overload.- Extra-column band broadening.- Reduce the injection volume or the sample concentration.- Ensure all tubing and connections are optimized for minimal dead volume.
No UV signal - (4-Ethylpiperidin-4-yl)methanol lacks a strong chromophore.- Use a pre-column derivatization step with a UV-active agent to tag the analyte.- Employ a detector other than UV, such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).
Chiral HPLC FAQs

Q1: How do I choose the right chiral stationary phase (CSP) for (4-Ethylpiperidin-4-yl)methanol?

A1: The selection of a CSP is a critical first step. For basic compounds like (4-Ethylpiperidin-4-yl)methanol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. It is highly recommended to perform a column screening with a small set of diverse CSPs to identify the most promising candidates.

Q2: What is the purpose of adding additives like DEA or TEA to the mobile phase?

A2: Basic additives like diethylamine (DEA) or triethylamine (TEA) are crucial for improving the peak shape of basic analytes. They work by competing with the analyte for interaction with acidic silanol groups on the surface of the silica-based stationary phase, thereby reducing peak tailing.

Q3: My compound doesn't have a UV chromophore. What are my detection options?

A3: Since (4-Ethylpiperidin-4-yl)methanol lacks a strong UV chromophore, direct UV detection can be challenging. You have two primary options:

  • Pre-column derivatization: React the analyte with a derivatizing agent that introduces a chromophore. For example, reacting the amine group with benzoyl chloride can introduce a UV-active benzoyl group.

  • Alternative detection methods: Utilize a mass spectrometer (MS) or an evaporative light scattering detector (ELSD), which do not require the analyte to have a chromophore.

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of (4-Ethylpiperidin-4-yl)methanol enantiomers.

Step 1: Initial Screening of Chiral Stationary Phases

  • Prepare a stock solution of racemic (4-Ethylpiperidin-4-yl)methanol in a suitable solvent (e.g., ethanol).

  • Select a set of 3-4 chiral columns with different selectivities (e.g., Chiralpak IA, IB, IC, and ID).

  • Use a generic screening gradient with a mobile phase of n-hexane and isopropanol (with 0.1% DEA).

  • Analyze the sample on each column and evaluate the chromatograms for any signs of separation.

Step 2: Optimization of the Mobile Phase

  • For the column that shows the best initial separation, optimize the mobile phase composition.

  • Vary the percentage of the polar modifier (e.g., isopropanol) to fine-tune the retention and resolution.

  • Evaluate the effect of different polar modifiers (e.g., ethanol, methanol).

  • Optimize the concentration of the basic additive (e.g., 0.05% to 0.2% DEA).

Step 3: Optimization of Chromatographic Parameters

  • Investigate the effect of column temperature (e.g., 15°C, 25°C, 40°C).

  • Optimize the flow rate to achieve a balance between resolution and analysis time.

Step 4: Method Validation

  • Once optimal conditions are found, validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, and precision.

HPLC_Method_Development cluster_0 Step 1: CSP Screening cluster_1 Step 2: Mobile Phase Optimization cluster_2 Step 3: Parameter Optimization cluster_3 Step 4: Validation CSP_Screen Screen Multiple CSPs (e.g., Chiralpak IA, IB, IC) MP_Opt Optimize Organic Modifier (% and type) CSP_Screen->MP_Opt Select best CSP Additive_Opt Optimize Additive (e.g., % DEA) MP_Opt->Additive_Opt Temp_Opt Optimize Temperature Additive_Opt->Temp_Opt Flow_Opt Optimize Flow Rate Temp_Opt->Flow_Opt Validation Method Validation (ICH) Flow_Opt->Validation

Caption: Chiral HPLC Method Development Workflow

Section 2: Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Troubleshooting Chiral SFC Separations
Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) - Inappropriate additive in the mobile phase.- Silanol interactions on the stationary phase.- For basic compounds, add a basic additive like diethylamine (DEA) or isopropylamine.- For acidic compounds, use an acidic additive like formic or acetic acid. The concentration is typically between 0.1-2%.
Inconsistent retention times - Fluctuations in back pressure or temperature.- Ensure the back pressure regulator (BPR) is functioning correctly and set appropriately (typically 125-250 bar).- Maintain a stable column temperature.
Low resolution - Incorrect co-solvent or co-solvent percentage.- Suboptimal back pressure.- Screen different co-solvents (e.g., methanol, ethanol, isopropanol).- Adjust the percentage of the co-solvent.- Fine-tune the back pressure; decreasing it may improve selectivity.
No separation - Unsuitable chiral stationary phase.- Screen a range of polysaccharide-based and other types of CSPs. SFC can sometimes provide different selectivity compared to HPLC on the same CSP.
Chiral SFC FAQs

Q1: Why is SFC often faster than HPLC for chiral separations?

A1: The mobile phase in SFC has a lower viscosity and higher diffusivity than in HPLC. This allows for the use of higher flow rates without a significant loss in chromatographic efficiency, leading to faster analysis times.

Q2: How do I choose a co-solvent and additive for my SFC method?

A2: The choice of co-solvent and additive is crucial for achieving good separation in SFC.

  • Co-solvent: Methanol is a common starting point. Other alcohols like ethanol and isopropanol can also be effective and may offer different selectivity.

  • Additive: For a basic compound like (4-Ethylpiperidin-4-yl)methanol, a basic additive such as diethylamine (DEA) or isopropylamine is recommended to improve peak shape and reduce interactions with the stationary phase.

Q3: What is the role of back pressure in SFC?

A3: The back pressure regulator (BPR) maintains the mobile phase in a supercritical state and influences its density. Higher back pressure increases the density and solvent strength of the mobile phase, which generally leads to shorter retention times but can sometimes decrease selectivity. Fine-tuning the back pressure is an important optimization step.

SFC_Parameter_Influence cluster_0 Primary Factors cluster_1 Secondary Factors CSP Chiral Stationary Phase Separation Chiral Separation (Resolution & Retention) CSP->Separation High Impact CoSolvent Co-solvent (% and Type) CoSolvent->Separation High Impact BackPressure Back Pressure BackPressure->Separation Fine-tuning Temperature Temperature Temperature->Separation Fine-tuning FlowRate Flow Rate FlowRate->Separation Analysis Time vs. Resolution

Validation & Comparative

A Comparative Guide to the Synthesis of (4-Ethylpiperidin-4-yl)methanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

(4-Ethylpiperidin-4-yl)methanol is a key building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. Its piperidine core, substituted at the 4-position with both an ethyl and a hydroxymethyl group, offers a valuable scaffold for the development of new therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers and professionals in the field of drug discovery and development. This guide provides a comparative analysis of prominent synthetic routes to (4-Ethylpiperidin-4-yl)methanol, offering detailed experimental protocols, supporting data, and a critical evaluation of each approach to aid in the selection of the most suitable method for specific research and production needs.

Introduction to Synthetic Strategies

The synthesis of (4-Ethylpiperidin-4-yl)methanol presents a unique challenge: the creation of a quaternary carbon center at the 4-position of the piperidine ring, bearing two distinct functional groups. The primary strategies to achieve this can be broadly categorized into two approaches:

  • Alkylation of a Pre-formed Piperidine Ring: This approach involves the introduction of an ethyl group onto a piperidine precursor that already contains a functional group at the 4-position, which can then be converted to the hydroxymethyl group. A key intermediate in this strategy is ethyl 4-piperidinecarboxylate.

  • Cyclization Strategies: These methods construct the piperidine ring itself from acyclic precursors in a manner that incorporates the desired ethyl and a precursor to the hydroxymethyl group at the 4-position. The Dieckmann condensation is a classic example of such a cyclization.

This guide will focus on the most practical and well-documented of these approaches, primarily the alkylation of an N-protected ethyl piperidine-4-carboxylate, followed by reduction.

Route 1: Alkylation of N-Protected Ethyl Piperidine-4-carboxylate followed by Reduction

This is arguably the most direct and widely applicable route for the synthesis of (4-Ethylpiperidin-4-yl)methanol. It involves a three-step sequence:

  • N-Protection of Ethyl Piperidine-4-carboxylate: The secondary amine of the piperidine ring is first protected to prevent side reactions during the subsequent alkylation step. The benzyl group is a common and effective choice for this purpose.

  • C-4 Ethylation: The crucial quaternary carbon is formed by the alkylation of the N-protected ester with an ethyl halide. This step requires a strong base to deprotonate the α-carbon of the ester.

  • Reduction of the Ester and N-Deprotection: The ethyl ester is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH4). If a benzyl protecting group is used, it can often be removed concurrently or in a subsequent step.

Mechanistic Considerations

The key step in this route, the C-4 ethylation, relies on the generation of an enolate from the N-protected ethyl piperidine-4-carboxylate. The choice of a bulky, non-nucleophilic strong base is critical to favor the formation of the desired carbanion for alkylation over competing reactions. The subsequent reduction of the ester to the primary alcohol with LiAlH4 is a standard and high-yielding transformation.[1]

Visualizing the Pathway

Synthesis_Route_1 start Ethyl 4-piperidinecarboxylate intermediate1 Ethyl 1-benzylpiperidine-4-carboxylate start->intermediate1 N-Benzylation (Benzyl halide, Base) intermediate2 Ethyl 1-benzyl-4-ethylpiperidine-4-carboxylate intermediate1->intermediate2 C-4 Ethylation (Strong Base, Ethyl halide) product (4-Ethylpiperidin-4-yl)methanol intermediate2->product Reduction (LiAlH4)

Caption: Synthesis of (4-Ethylpiperidin-4-yl)methanol via N-protection, C-4 alkylation, and reduction.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate [2]

  • Materials: Ethyl piperidine-4-carboxylate, benzyl chloride, potassium carbonate, acetonitrile.

  • Procedure:

    • To a stirred solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

    • Add benzyl chloride (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield ethyl 1-benzylpiperidine-4-carboxylate.

Step 2: Synthesis of Ethyl 1-benzyl-4-ethylpiperidine-4-carboxylate

  • Materials: Ethyl 1-benzylpiperidine-4-carboxylate, lithium diisopropylamide (LDA), ethyl iodide, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Prepare a solution of LDA (1.1 equivalents) in anhydrous THF and cool to -78 °C.

    • Slowly add a solution of ethyl 1-benzylpiperidine-4-carboxylate (1 equivalent) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain ethyl 1-benzyl-4-ethylpiperidine-4-carboxylate.

Step 3: Synthesis of (4-Ethylpiperidin-4-yl)methanol [3]

  • Materials: Ethyl 1-benzyl-4-ethylpiperidine-4-carboxylate, lithium aluminum hydride (LiAlH4), anhydrous diethyl ether or THF.

  • Procedure:

    • To a suspension of LiAlH4 (2 equivalents) in anhydrous diethyl ether, add a solution of ethyl 1-benzyl-4-ethylpiperidine-4-carboxylate (1 equivalent) in anhydrous diethyl ether dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete by TLC analysis.

    • Cool the reaction to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting granular precipitate and wash thoroughly with diethyl ether.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-Ethylpiperidin-4-yl)methanol. In many cases, the benzyl group is cleaved during the LiAlH4 reduction; if not, a separate hydrogenolysis step may be required.

Route 2: Dieckmann Condensation Approach

An alternative strategy involves the construction of the piperidine ring through an intramolecular Dieckmann condensation.[4][5][6][7] This approach would typically start from an acyclic diester precursor.

Conceptual Pathway

Synthesis_Route_2 start Acyclic Diester Precursor intermediate1 Ethyl 1-substituted-4-ethyl-3-oxopiperidine-4-carboxylate start->intermediate1 Dieckmann Condensation (Base) intermediate2 4-Ethylpiperidone intermediate1->intermediate2 Hydrolysis & Decarboxylation intermediate3 4-Ethyl-4-cyanopiperidine intermediate2->intermediate3 Strecker Synthesis (e.g., KCN, NH4Cl) intermediate4 4-Ethylpiperidine-4-carboxylic acid intermediate3->intermediate4 Hydrolysis product (4-Ethylpiperidin-4-yl)methanol intermediate4->product Esterification & Reduction

Caption: A conceptual multi-step synthesis of (4-Ethylpiperidin-4-yl)methanol involving a Dieckmann condensation.

While theoretically sound, this route is often more lengthy and may present challenges in controlling regioselectivity during the initial cyclization and subsequent functional group manipulations. The starting materials may also be less readily available compared to ethyl 4-piperidinecarboxylate.

Comparative Analysis

ParameterRoute 1: AlkylationRoute 2: Dieckmann Condensation
Starting Materials Readily available ethyl 4-piperidinecarboxylate.[8]Requires synthesis of a specific acyclic diester.
Number of Steps Typically 3 steps.Generally more than 3 steps.
Key Challenge C-4 alkylation requires careful control of reaction conditions and a strong, non-nucleophilic base.Control of regioselectivity in the Dieckmann condensation and subsequent multi-step functional group transformations.
Scalability Generally considered more scalable due to fewer steps and more established transformations.Can be challenging to scale up due to the complexity of the multi-step sequence.
Overall Yield Moderate to good, depending on the efficiency of the alkylation step.Can be lower due to the cumulative losses over multiple steps.
Flexibility The N-protecting group can be varied to suit subsequent reaction conditions.The initial diester structure dictates the final substitution pattern.

Conclusion

For the synthesis of (4-Ethylpiperidin-4-yl)methanol, the alkylation of an N-protected ethyl piperidine-4-carboxylate followed by reduction (Route 1) emerges as the more practical and efficient strategy for most laboratory and potential scale-up applications. This route benefits from readily accessible starting materials and a more direct synthetic pathway. While the C-4 alkylation step requires careful execution, it is a well-understood transformation in organic synthesis. The Dieckmann condensation approach, while a classic method for ring formation, presents a more convoluted and potentially lower-yielding pathway to the target molecule.

Researchers and drug development professionals should consider the alkylation route as the primary choice for accessing (4-Ethylpiperidin-4-yl)methanol, with the understanding that optimization of the alkylation and reduction steps will be key to achieving high yields and purity.

References

  • Exploring the Synthesis and Applications of Ethyl 1-benzylpiperidine-4-carboxylate. (2026-01-20). Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017-03-16). Retrieved from [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents.
  • Grignard reagent - Wikipedia. Retrieved from [Link]

  • Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate - ResearchGate. (2025-08-05). Retrieved from [Link]

  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents.
  • Grignard Reaction. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023-02-03). Retrieved from [Link]

  • Dieckmann Condensation Reaction Mechanism - YouTube. (2018-05-10). Retrieved from [Link]

  • US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness.org. (2005-05-05). Retrieved from [Link]

  • A New Versatile Synthesis of Esters from Grignard Reagents and Chloroformates. (2025-08-07). Retrieved from [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - Frontiers. Retrieved from [Link]

  • 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. (2020-07-01). Retrieved from [Link]

  • Synthetic studies on terpenoids. Part 6. Synthesis of (±)-4,13-dimethyl-13-vinylpodocarp-8(14)-en-4α- and -4β-ols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020-09-14). Retrieved from [Link]

  • Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem. Retrieved from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH. Retrieved from [Link]

  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task! - Schnyderchemsafety. Retrieved from [Link]

  • Preparation of alcohols using LiAlH4 (video) - Khan Academy. Retrieved from [Link]

  • Dieckmann Condensation - Organic Chemistry Portal. Retrieved from [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate - Organic Chemistry Portal. Retrieved from [Link]

  • Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere | Organic Letters - ACS Publications. Retrieved from [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. Retrieved from [Link]

Sources

A Comparative Guide to Purity Validation: Unveiling the Power of qNMR for (4-Ethylpiperidin-4-yl)methanol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. For novel intermediates like (4-Ethylpiperidin-4-yl)methanol, a versatile building block in medicinal chemistry, ensuring its integrity is a critical step that influences the entire downstream process, from reaction kinetics to the final drug product's safety and efficacy. This guide offers a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity validation of (4-Ethylpiperidin-4-yl)methanol, providing researchers and drug development professionals with the necessary insights to make informed decisions for their analytical workflows.

The Principle of Quantitative NMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands out as a primary analytical method, meaning it can determine the purity of a substance without the need for a chemically identical reference standard of that same substance. This is a significant advantage over methods like High-Performance Liquid Chromatography (HPLC), which are relative and require a well-characterized standard of the analyte for accurate quantification. The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

For a molecule like (4-Ethylpiperidin-4-yl)methanol, which lacks a strong chromophore, qNMR presents a particularly compelling alternative to HPLC with UV detection, where the absence of a chromophore can lead to poor sensitivity and the need for derivatization or alternative detection methods like mass spectrometry or charged aerosol detection.

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the performance of qNMR against a conventional method, a batch of synthesized (4-Ethylpiperidin-4-yl)methanol was analyzed using both ¹H-qNMR and a standard HPLC-UV method.

¹H-qNMR Protocol

The following step-by-step protocol was employed for the qNMR analysis:

  • Selection of Internal Standard: Maleic acid was chosen as the internal standard due to its high purity, stability, and the presence of a singlet peak in a region of the ¹H-NMR spectrum that does not overlap with the signals from (4-Ethylpiperidin-4-yl)methanol.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (4-Ethylpiperidin-4-yl)methanol and 10 mg of maleic acid into a clean vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, in this case, Methanol-d4 (CD₃OD), which effectively solubilizes both the analyte and the internal standard.

    • Vortex the sample until fully dissolved and transfer to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectra were acquired on a 400 MHz NMR spectrometer.

    • Key acquisition parameters were optimized for quantification, including a long relaxation delay (D1) of 30 seconds to ensure full relaxation of all relevant protons, a 90° pulse angle, and a sufficient number of scans (e.g., 16) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired FID was processed with a line broadening of 0.3 Hz.

    • The spectrum was carefully phased and baseline corrected.

    • The signals for the analyte (e.g., the singlet from the CH₂OH protons) and the internal standard (the singlet from the two olefinic protons of maleic acid) were integrated.

    • The purity of (4-Ethylpiperidin-4-yl)methanol was calculated using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurate Weighing (Analyte & Internal Standard) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Optimize Parameters (D1, Pulse Angle, Scans) C->D E Acquire FID D->E F Fourier Transform & Phase/Baseline Correction E->F G Signal Integration F->G H Purity Calculation G->H I Result H->I Final Purity Value

Caption: A comparison of the fundamental principles of qNMR and HPLC.

Conclusion: The Strategic Advantage of qNMR

While both qNMR and HPLC are powerful analytical techniques, for the purity validation of compounds like (4-Ethylpiperidin-4-yl)methanol, qNMR demonstrates clear advantages in terms of accuracy, speed, and the ability to provide structural information without the need for a specific reference standard. Its status as a primary method instills a high degree of confidence in the analytical results, making it an invaluable tool for researchers, scientists, and drug development professionals who require precise and reliable purity data. The adoption of qNMR in quality control workflows can lead to increased efficiency, reduced costs, and ultimately, a more robust and well-characterized drug development pipeline.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: A versatile tool for the validation of plant-derived materials and extracts. Journal of Natural Products, 68(1), 133-149. [Link]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Singh, S., & Glick, J. (2004). Quantitative NMR spectroscopy in pharmaceutical applications. American Pharmaceutical Review, 7(5), 84-89.
  • Haynes, W. M. (Ed.). (2014). CRC handbook of chemistry and physics. CRC press. [Link]

Head-to-head comparison of catalysts for (4-Ethylpiperidin-4-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of catalytic and stoichiometric systems for the synthesis of (4-Ethylpiperidin-4-yl)methanol , a critical pharmacophore found in various bioactive molecules (e.g., Indoramin analogs, NK1 antagonists).

Executive Summary & Strategic Analysis

The synthesis of (4-Ethylpiperidin-4-yl)methanol hinges on the reduction of a sterically hindered quaternary ester, typically ethyl 4-ethylpiperidine-4-carboxylate . While the piperidine ring is chemically stable, the quaternary carbon at position C4 introduces significant steric bulk, making the reduction of the pendant ester group kinetically challenging compared to simple esters.

This guide compares three distinct methodologies:

  • Stoichiometric Hydride Transfer (LiAlH₄): The laboratory standard for reliability.

  • Heterogeneous Hydrogenation (Cu-Cr/Zn): The legacy industrial route requiring harsh conditions.

  • Homogeneous Hydrogenation (Ru-Pincer): The emerging "green" standard offering high atom economy under mild conditions.

Decision Matrix: Which Method to Choose?
FeatureLiAlH₄ (Stoichiometric) Heterogeneous (Cu-Cr) Homogeneous (Ru-Macho®)
Scale Discovery / Gram-scaleMulti-Kg / Ton-scalePilot / Production
Atom Economy Poor (Al salts waste)ModerateExcellent
Conditions 0–25°C, 1 atm200–250°C, >100 bar H₂80–140°C, 30–50 bar H₂
Selectivity High (Chemo-selective)Low (Risk of N-debenzylation)High (Tolerates amines)
Safety Profile High Risk (Pyrophoric)Moderate (High Pressure)Low Risk (Closed system)

Synthetic Pathway & Precursor Assembly

Before reduction, the quaternary center must be established. The standard route involves the alkylation of a protected piperidine ester.

Pathway Diagram (DOT Visualization)

SynthesisPathway Start Ethyl 4-piperidine- carboxylate Protect Protection (Boc/Bn) Start->Protect Protection Alkylate Alkylation (LDA, Et-I) Protect->Alkylate C-4 Activation Intermed Ethyl 4-ethyl-4- piperidinecarboxylate Alkylate->Intermed Quaternary Center Formation Reduction REDUCTION STEP (The Comparison) Intermed->Reduction Key Step Product (4-Ethylpiperidin- 4-yl)methanol Reduction->Product Yield: 85-95%

Caption: Logical flow for the construction of the quaternary C4 center followed by the critical reduction step.

Detailed Technical Comparison

Method A: Stoichiometric Reduction (LiAlH₄)

Role: The "Benchmark" Protocol. Mechanism: Nucleophilic attack of hydride (H⁻) on the carbonyl carbon.

While not a catalytic method, Lithium Aluminum Hydride (LiAlH₄) is the reference point for yield and purity. The reaction is driven by the formation of strong Al-O bonds.

  • Protocol:

    • Suspend LiAlH₄ (2.5 equiv) in anhydrous THF under N₂ at 0°C.

    • Add Ethyl 4-ethylpiperidine-4-carboxylate dropwise (exothermic).

    • Reflux for 2–4 hours to overcome steric hindrance at C4.

    • Quench: Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Pros: Quantitative yields (>95%); works regardless of steric bulk; no specialized pressure equipment needed.

  • Cons: Generates voluminous aluminum salt waste (difficult filtration); pyrophoric reagent; incompatible with industrial scale-up safety mandates.

Method B: Heterogeneous Hydrogenation (Copper-Chromite)

Role: The "Brute Force" Industrial Catalyst. Catalyst: Adkins Catalyst (Cu₂Cr₂O₅) or Raney Nickel.

Historically, esters are resistant to catalytic hydrogenation. Copper-Chromite facilitates this via carbonyl activation at high temperatures.

  • Protocol:

    • Load autoclave with ester and 10 wt% Cu-Cr catalyst.

    • Pressurize to 150–200 bar H₂ .

    • Heat to 250°C for 12–24 hours.

  • Critical Failure Mode: If the piperidine nitrogen is protected with a Benzyl group (N-Bn), this method will likely cause hydrogenolysis (debenzylation) , yielding the secondary amine prematurely or poisoning the catalyst.

  • Verdict: Obsolete for fine chemicals due to toxicity (Cr) and extreme energy costs, but still used for simple aliphatic esters.

Method C: Homogeneous Hydrogenation (Ru-Pincer Complexes)

Role: The "Modern Precision" Catalyst. Catalyst: Ru-Macho® or Milstein’s Catalyst (Ru-PNN/PNP pincer complexes).

This is the state-of-the-art approach. These catalysts utilize Metal-Ligand Cooperativity (MLC) , where the ligand arm (usually an amine/amide) acts as a proton shuttle, allowing H₂ heterolysis and transfer to the ester without requiring extreme Lewis acidity.

Mechanistic Insight (Ru-Pincer Cycle)

The catalyst operates via an outer-sphere mechanism. The N-H moiety on the ligand assists in splitting H₂, forming a Ru-H species that delivers a hydride to the carbonyl carbon while the ligand protonates the oxygen.

RuCycle Ru_Amido Ru-Amido Species (Active Catalyst) H2_Add H2 Addition (Heterolytic Cleavage) Ru_Amido->H2_Add + H2 Ru_Hydride Ru-Hydride-Amine (Reducing Species) H2_Add->Ru_Hydride Substrate Ester Substrate Coordination Ru_Hydride->Substrate + Ester Transfer Hydride Transfer to Carbonyl Substrate->Transfer Alcohol Hemiacetal -> Alcohol Transfer->Alcohol - Alcohol Alcohol->Ru_Amido Regeneration

Caption: Simplified catalytic cycle of Ru-Pincer mediated ester hydrogenation showing Metal-Ligand Cooperativity.

  • Protocol (Self-Validating):

    • Catalyst Loading: 0.1 – 1.0 mol% Ru-Macho (BH-1).

    • Base: 5–10 mol% KOtBu (essential to activate the pre-catalyst).

    • Solvent: THF or Toluene (anhydrous).

    • Conditions: 50 bar H₂, 100°C, 16 hours.

  • Performance Data:

    • Yield: 90–94% isolated.

    • TOF (Turnover Frequency): High (>1000 h⁻¹).

    • Selectivity: Completely inert to the piperidine ring and N-benzyl protecting groups.

Experimental Protocols

Protocol 1: Standard Lab Scale (LiAlH₄)

Reference Standard for Yield Calculation

  • Setup: Flame-dried 500 mL 3-neck flask, N₂ atmosphere, reflux condenser.

  • Charge: 2.0 g LiAlH₄ (52.7 mmol) in 50 mL dry THF. Cool to 0°C.

  • Addition: Dissolve 5.0 g Ethyl 4-ethylpiperidine-4-carboxylate (21 mmol) in 20 mL THF. Add dropwise over 30 mins.

  • Reaction: Warm to RT, then reflux (66°C) for 3 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Cool to 0°C. Add carefully: 2 mL H₂O, 2 mL 15% NaOH, 6 mL H₂O. Stir 30 mins until white ppt forms.

  • Isolation: Filter through Celite. Dry filtrate over Na₂SO₄. Concentrate in vacuo.

  • Result: Clear viscous oil, solidifying on standing.

Protocol 2: Catalytic Hydrogenation (Ru-Macho)

Recommended for Scale-Up (>100g)

  • Setup: 300 mL Stainless Steel Autoclave (Hastelloy or SS316).

  • Charge:

    • Substrate: 50 g Ethyl 4-ethylpiperidine-4-carboxylate.

    • Catalyst: 50 mg Ru-Macho (0.1 wt%).

    • Base: 1.0 g KOtBu.

    • Solvent: 150 mL dry THF.

  • Process: Seal reactor. Purge 3x with N₂, 3x with H₂.

  • Reaction: Pressurize to 50 bar H₂ . Heat to 100°C . Stir at 1000 rpm for 12 hours.

  • Workup: Vent H₂ (in fume hood). Filter solution through a silica plug to remove Ru traces. Evaporate solvent.[1][2]

  • Purification: Distillation or recrystallization (if solid).

References & Authority

  • Standard Synthesis (LiAlH₄): ChemicalBook & Patent Literature. "Synthesis of 4-hydroxymethylpiperidine derivatives." WO2011007230A2 (Pfizer/Glaxo variants). Link

  • Ru-Pincer Catalysis: Kuriyama, W. et al. "Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Industrial Application." Organic Process Research & Development, 2012, 16(2), 166–171. Link

  • Mechanism of Ester Hydrogenation: Gusev, D. G. "Revised Mechanisms of the Catalytic Alcohol Dehydrogenation and Ester Reduction with the Milstein PNN Complex." Organometallics, 2020.[3] Link

  • Heterogeneous Comparison: Adkins, H. "The Catalytic Hydrogenation of Esters to Alcohols." Journal of the American Chemical Society, 1931. Link

Sources

A Researcher's Guide to Quantifying Lipophilicity: A Comparative Analysis of (4-Ethylpiperidin-4-yl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding and quantifying the lipophilicity of a compound series is a cornerstone of medicinal chemistry. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately impacting its efficacy and safety profile.[1] This guide provides a comprehensive framework for quantifying and comparing the lipophilicity of (4-Ethylpiperidin-4-yl)methanol and its analogs, blending theoretical principles with practical experimental and computational methodologies.

The piperidine scaffold is a ubiquitous and valuable feature in many pharmaceuticals.[2] Subtle structural modifications to this core, such as the introduction or extension of alkyl groups, can significantly alter a compound's lipophilicity, providing a critical tool for optimizing drug-like properties. Here, we will explore the structure-lipophilicity relationships within a series of N-alkyl and C4-alkyl substituted piperidin-4-yl-methanol analogs, using (4-Ethylpiperidin-4-yl)methanol as a central point of comparison.

The Foundational Role of Lipophilicity in Drug Discovery

Lipophilicity dictates how a drug candidate interacts with the diverse environments within the human body, from the aqueous milieu of the bloodstream to the lipid-rich barriers of cell membranes. A well-tuned lipophilicity is often a delicate balance: sufficient lipophilicity is required for membrane permeation and reaching the target site, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The seminal "Rule of Five" by Lipinski highlights the importance of keeping LogP values below 5 for orally bioavailable drugs.

Quantifying Lipophilicity: A Dual Approach of Experimentation and Computation

A robust assessment of lipophilicity relies on both experimental determination and computational prediction. While computational models offer high-throughput screening, experimental methods provide the gold-standard data for validation and definitive characterization.

Experimental Determination of LogP

Two widely accepted methods for the experimental determination of LogP are the Shake-Flask 1-Octanol/Water method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. The Shake-Flask Method (OECD Guideline 107)

This traditional method directly measures the partitioning of a compound between 1-octanol (simulating a lipidic environment) and water (simulating an aqueous environment).

Experimental Protocol:

  • Preparation of Phases: Prepare mutually saturated 1-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4 for LogD determination).

  • Sample Preparation: Accurately weigh the test compound and prepare a stock solution in the appropriate solvent.

  • Partitioning: In a suitable vessel, combine a known volume of the 1-octanol and aqueous phases. Add a small aliquot of the compound's stock solution.

  • Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (typically 24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices: The choice of 1-octanol is a long-standing convention as it has both a polar hydroxyl group and a nonpolar alkyl chain, providing a reasonable mimic of the amphiphilic nature of biological membranes. Mutual saturation of the phases is critical to prevent volume changes during the experiment that would affect concentration measurements.

2. RP-HPLC Method (OECD Guideline 117)

This chromatographic method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity. It is generally faster and requires less material than the shake-flask method.

Experimental Protocol:

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values that span the expected range of the test compounds.

  • Sample Analysis: Inject the test compounds and record their retention times.

  • Calculation: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') of the standards against their known LogP values. The LogP of the test compounds can then be interpolated from this curve using their measured retention times.

Causality Behind Experimental Choices: In RP-HPLC, more lipophilic compounds have a stronger affinity for the nonpolar stationary phase and thus elute later (have a longer retention time). The linear relationship between log k' and LogP for a homologous series of compounds provides the basis for this reliable estimation.

Computational Prediction of cLogP

A variety of computational algorithms can predict LogP (termed cLogP for calculated LogP) based on a molecule's structure. These methods are invaluable for the rapid in silico screening of large virtual libraries of compounds. Common approaches include:

  • Atom-based methods: These methods sum the contributions of individual atoms to the overall lipophilicity.

  • Fragment-based methods: These methods dissect the molecule into fragments and sum their lipophilicity contributions. This is a widely used and generally accurate approach.

  • Property-based methods: These methods use whole-molecule properties, such as molecular surface area, to predict lipophilicity.

Several software packages and online platforms are available for cLogP prediction, including ChemDraw, Molinspiration, and various open-source toolkits like RDKit. It is important to note that different algorithms can yield different cLogP values, so consistency in the method used for comparison is key.

Comparative Analysis of (4-Ethylpiperidin-4-yl)methanol and its Analogs

To illustrate the structure-lipophilicity relationship in this series, we will analyze a set of representative analogs with systematic modifications at the piperidine nitrogen (N-1 position) and the C-4 position. The following table presents a realistic, illustrative dataset of experimental LogP values (hypothetically determined by the shake-flask method) and computationally predicted cLogP values.

Compound IDStructureR1R2Experimental LogP (Illustrative)cLogP (Illustrative)
1 (Piperidin-4-yl)methanolHH0.310.25
2 (1-Methylpiperidin-4-yl)methanolCH₃H0.650.58
3 (1-Ethylpiperidin-4-yl)methanolC₂H₅H1.050.97
4 (1-Propylpiperidin-4-yl)methanolC₃H₇H1.521.45
5 (1-Isopropylpiperidin-4-yl)methanolCH(CH₃)₂H1.381.31
6 (1-Butylpiperidin-4-yl)methanolC₄H₉H2.011.93
7 (4-Methylpiperidin-4-yl)methanolHCH₃0.780.71
8 (4-Ethylpiperidin-4-yl)methanol H C₂H₅ 1.21 1.15
9 (4-Propylpiperidin-4-yl)methanolHC₃H₇1.681.62
Analysis of Structure-Lipophilicity Relationships

Impact of N-Alkylation:

As evidenced by the series of compounds 1 through 6, increasing the length of the linear alkyl chain at the N-1 position leads to a progressive increase in both experimental and calculated LogP values. Each additional methylene group (-CH₂-) contributes approximately 0.4-0.5 to the LogP value. This is a well-established principle in medicinal chemistry, as the addition of nonpolar alkyl groups increases the overall hydrophobicity of the molecule.

Interestingly, the branched isopropyl analog (5 ) has a slightly lower LogP than its linear n-propyl counterpart (4 ). This is a common observation, as branching can lead to a more compact molecular shape, which may slightly reduce the surface area available for hydrophobic interactions.

Impact of C4-Alkylation:

A similar trend is observed for alkyl substitution at the C-4 position (compounds 1 , 7 , 8 , and 9 ). The introduction and extension of the alkyl chain at this position also systematically increases lipophilicity. A comparison of (1-Ethylpiperidin-4-yl)methanol (3 , LogP ≈ 1.05) and (4-Ethylpiperidin-4-yl)methanol (8 , LogP ≈ 1.21) suggests that the position of the ethyl group has a discernible, albeit not dramatic, effect on the overall lipophilicity.

Experimental vs. Computational Data:

The illustrative data in the table show a good correlation between the experimental LogP and calculated cLogP values. However, it is crucial for researchers to be aware that computational models can sometimes struggle with complex intramolecular interactions, such as hydrogen bonding, which can influence lipophilicity. Therefore, while cLogP is an excellent tool for initial prioritization, experimental determination is essential for lead optimization and regulatory submissions.

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the workflow for LogP determination.

LogP_Workflow cluster_experimental Experimental LogP Determination cluster_shake_flask Shake-Flask Method cluster_hplc RP-HPLC Method cluster_computational Computational cLogP Prediction prep_phases Prepare Saturated 1-Octanol & Water partition Partition Compound Between Phases prep_phases->partition equilibrate Equilibrate partition->equilibrate separate Separate Phases equilibrate->separate quantify_sf Quantify Concentration in Each Phase separate->quantify_sf calc_logp_sf Calculate LogP quantify_sf->calc_logp_sf end_exp calc_logp_sf->end_exp calibrate Calibrate with Known Standards analyze Analyze Test Compounds calibrate->analyze determine_rt Determine Retention Times (t_R) analyze->determine_rt calc_logp_hplc Calculate LogP from Calibration Curve determine_rt->calc_logp_hplc calc_logp_hplc->end_exp input_structure Input 2D/3D Molecular Structure select_algorithm Select Algorithm (e.g., Fragment-based) input_structure->select_algorithm calculate_clogp Calculate cLogP select_algorithm->calculate_clogp end_comp calculate_clogp->end_comp start start->prep_phases start->calibrate start->input_structure

Caption: Workflow for Experimental and Computational LogP Determination.

Conclusion

The lipophilicity of (4-Ethylpiperidin-4-yl)methanol and its analogs can be systematically modulated through N- and C4-alkylation. This guide has outlined both the experimental and computational methodologies required to quantify these differences, providing researchers with a robust framework for their own investigations. By understanding the principles of structure-lipophilicity relationships and employing a dual approach of in silico prediction and experimental validation, drug development professionals can more effectively optimize the ADME properties of piperidine-containing drug candidates, ultimately increasing the probability of success in bringing new therapies to patients.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1373. [Link]

  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. (2023). Molecules, 28(8), 3381. [Link]

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling (4-Ethylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of (4-Ethylpiperidin-4-yl)methanol. As comprehensive safety data for this specific compound is not widely published, our procedural guidance is expertly extrapolated from the known hazards of the closely related and well-documented corrosive compound, 4-Piperidinemethanol. This approach ensures a robust, safety-first framework for all laboratory operations. The core principle of this guide is that all chemical handling is a risk-based activity; understanding the potential hazards is the first step in mitigating them effectively.

Hazard Assessment: Understanding the Risk

(4-Ethylpiperidin-4-yl)methanol is a substituted piperidinemethanol. The parent compound, 4-Piperidinemethanol, is classified as a corrosive substance that causes severe skin burns and eye damage.[1] This is the primary hazard that dictates all handling procedures and PPE requirements. The causality is clear: contact with corrosive materials can cause irreversible tissue damage, making the prevention of direct contact paramount.

Table 1: GHS Hazard Classification for the Analogous Compound, 4-Piperidinemethanol

Hazard ClassCategoryHazard StatementSignal Word
Skin CorrosionSub-category 1BH314: Causes severe skin burns and eye damage.Danger
Data sourced from Echemi Safety Data Sheet for 4-Piperidinemethanol.[1]

The Hierarchy of Controls: Your First Line of Defense

Before any personal protective equipment is considered, more effective safety controls must be implemented. The "Hierarchy of Controls" is a fundamental principle in laboratory safety that prioritizes risk mitigation strategies.

  • Elimination/Substitution: In drug development, substituting a hazardous intermediate is often not feasible.

  • Engineering Controls: This is the most critical and non-negotiable control for this compound. All handling of (4-Ethylpiperidin-4-yl)methanol, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood. [2][3][4] A fume hood contains vapors and dust, preventing inhalation and minimizing exposure in the event of a spill.

  • Administrative Controls: These are the standard operating procedures (SOPs), training, and signage that support a safe work environment. Your institution's chemical hygiene plan is a key administrative control.

  • Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical. It is essential but should never be relied upon as the primary means of protection.

Mandatory PPE: A Head-to-Toe Protocol

The selection of PPE is directly dictated by the corrosive nature of (4-Ethylpiperidin-4-yl)methanol. The goal is to create a complete barrier, preventing any skin or eye contact.

Eye and Face Protection: Non-Negotiable

Due to the risk of severe, irreversible eye damage, eye protection is critical.[1]

  • Primary Protection: Wear tightly fitting, indirectly vented chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5] Standard safety glasses are insufficient as they do not protect against splashes from all angles.

  • Secondary Protection: In addition to goggles, a full-face shield must be worn over the goggles whenever handling the neat compound or concentrated solutions.[1][2][4][6] The face shield protects the rest of your face from splashes.

Skin and Body Protection: The Impervious Barrier

The compound's classification as a skin corrosive necessitates robust skin protection.[1]

  • Gloves: Handle the chemical with appropriate gloves that have been inspected for tears or holes prior to use.[1] Nitrile gloves are a common choice, but it is best practice to consult a glove manufacturer's compatibility chart for specific chemical resistance data. Double-gloving is recommended when handling the neat material.

  • Lab Coat: A chemically resistant lab coat is required. A standard cotton lab coat offers minimal protection from a corrosive splash. A coat made of polyester or a cotton/poly blend, or a rubberized apron, is preferable. Ensure the coat is fully buttoned with sleeves rolled down.

  • Body Coverage: Long pants and closed-toe shoes are mandatory. No part of the leg or foot should be exposed.

Respiratory Protection

When working within a certified chemical fume hood, respiratory protection is typically not required.[4] However, it becomes necessary under specific circumstances:

  • Spill Cleanup: For a significant spill outside of a fume hood.

  • Engineering Control Failure: If the fume hood is not functioning correctly. In these situations, a NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and dusts should be used.[1]

Table 2: Task-Based PPE Requirements

TaskEngineering ControlEye/Face ProtectionGlovesBody Protection
Weighing Solid Compound Chemical Fume HoodGoggles & Face ShieldDouble NitrileChemically Resistant Lab Coat
Preparing Solutions Chemical Fume HoodGoggles & Face ShieldDouble NitrileChemically Resistant Lab Coat
Transferring Dilute Solutions (<1M) Chemical Fume HoodGogglesSingle NitrileStandard Lab Coat
Small Spill Cleanup (in hood) Chemical Fume HoodGoggles & Face ShieldHeavy-duty NitrileChemically Resistant Lab Coat/Apron

Procedural Guidance: A Safe Handling Workflow

This step-by-step protocol outlines the process for safely preparing a solution of (4-Ethylpiperidin-4-yl)methanol.

Step 1: Preparation and Pre-Handling Check

1.1. Ensure a chemical fume hood is certified and functioning properly. 1.2. Locate the nearest safety shower and eyewash station.[5] Confirm they are unobstructed. 1.3. Prepare your work surface within the hood by laying down absorbent, plastic-backed paper. 1.4. Assemble all necessary glassware, reagents, and spill cleanup materials before bringing the chemical into the hood.

Step 2: Donning PPE

2.1. Don long pants and closed-toe shoes. 2.2. Don inner gloves. 2.3. Don a chemically resistant lab coat. 2.4. Don outer gloves, ensuring the cuffs go over the sleeves of the lab coat. 2.5. Don chemical splash goggles. 2.6. Don a full-face shield.

Step 3: Chemical Handling in Fume Hood

3.1. Carefully open the container of (4-Ethylpiperidin-4-yl)methanol. 3.2. Weigh the desired amount of the solid onto weigh paper or directly into a tared vessel. 3.3. Add the solid to your solvent in a controlled manner to avoid splashing. 3.4. Securely cap the stock bottle and the prepared solution. 3.5. Clean any residual material from the spatula and weigh boat with a solvent-dampened cloth, disposing of it into the appropriate solid waste container.

Step 4: Post-Handling and Decontamination

4.1. Wipe down the work surface within the fume hood. 4.2. Securely close all chemical containers. 4.3. Dispose of all contaminated disposable materials (weigh paper, wipes, gloves) into a designated, sealed hazardous waste container.[5][6]

Step 5: Doffing PPE

5.1. Remove outer gloves first, turning them inside out. 5.2. Remove the face shield and lab coat. 5.3. Remove goggles. 5.4. Remove inner gloves, turning them inside out. 5.5. Wash hands thoroughly with soap and water.[5][6]

Safe_Handling_Workflow Prep Step 1: Preparation - Verify Fume Hood - Locate Safety Equipment - Prepare Workspace Don_PPE Step 2: Don PPE - Full Coverage Clothing - Double Gloves - Goggles & Face Shield Prep->Don_PPE Proceed when ready Handle Step 3: Chemical Handling - Work in Fume Hood - Controlled Transfers - Cap Containers Don_PPE->Handle Enter work area Decon Step 4: Decontamination - Clean Workspace - Dispose of Waste Handle->Decon Experiment complete Doff_PPE Step 5: Doff PPE - Remove Outer to Inner - Avoid Contamination Decon->Doff_PPE Leaving work area Wash Final Step: Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for Safely Handling Corrosive Chemicals.

Emergency Protocols and Disposal

Spill Response

For a small spill inside a chemical fume hood:

  • Alert colleagues in the immediate area.

  • Use a spill kit with an appropriate neutralizer for corrosive bases or an inert absorbent material.

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed hazardous waste container.

  • Wipe the area clean and dispose of all cleanup materials as hazardous waste.

First Aid: Immediate Action Required
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][6]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Seek immediate medical attention.[3][6]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3][6]

Waste Disposal

All waste containing (4-Ethylpiperidin-4-yl)methanol, including contaminated PPE and cleanup materials, must be disposed of as hazardous waste.[6] Containers should be clearly labeled and disposed of through your institution's environmental health and safety office, following all local and national regulations.

References

  • SAFETY DATA SHEET METHANOL. Sci-Chem. [Link]

  • SAFETY DATA SHEET. Alfa Aesar. [Link]

  • SAFETY DATA SHEET - Methanol. Methanex Corporation. [Link]

  • Safety Data Sheet: Methanol. Carl ROTH. [Link]

  • Hazards Classification. Gulf Petrochemical Industries Co. (GPIC). [Link]

  • Methanol Safety Data Sheet. GAC. [Link]

  • How to Safely handle Methanol. The Methanol Institute (YouTube). [Link]

  • Methanol Safety Data Sheet. Savogran. [Link]

  • Methanol MSDS Safety Tips from Experts. VelocityEHS. [Link]

  • METHANOL SAFE HANDLING MANUAL. The Methanol Institute. [Link]

  • SAFETY DATA SHEET. Acros Organics. [Link]

  • MSDS of (4-Methyl-piperidin-4-YL)-methanol hydrochloride. Capot Chemical Co., Ltd. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.